An In-depth Technical Guide to 2-chloro-5-nitro-N-(2-phenylethyl)benzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, a substituted benzamide with potential appli...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, a substituted benzamide with potential applications in medicinal chemistry and organic synthesis. This document details the chemical structure and predicted physicochemical properties of the molecule. A robust, step-by-step protocol for its synthesis via the Schotten-Baumann reaction is presented, including the preparation of the key intermediate, 2-chloro-5-nitrobenzoyl chloride. While experimental data for the title compound is limited, this guide provides predicted spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) based on the analysis of structurally related compounds. Furthermore, the potential biological activities and toxicological profile are discussed in the context of the broader classes of chloronitrobenzamides and N-phenylethylbenzamides, suggesting avenues for future research.
Introduction
Benzamide and its derivatives represent a cornerstone in modern medicinal chemistry, with a vast number of compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and biological properties through substitution on both the phenyl ring and the amide nitrogen. The title compound, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, incorporates several key functionalities: a chloro and a nitro group on the benzoyl moiety, and a phenylethyl group on the amide nitrogen. These features are expected to modulate its electronic, lipophilic, and steric characteristics, making it an interesting candidate for further investigation in drug discovery and as a building block in organic synthesis.
Chemical Structure and Properties
2-chloro-5-nitro-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C₁₅H₁₃ClN₂O₃[1]. Its structure is characterized by a central benzamide core. The benzene ring is substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. The amide nitrogen is substituted with a 2-phenylethyl group.
Figure 1: Chemical structure of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
Based on its structure, the compound is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. The principle of "like dissolves like" suggests that its polarity, influenced by the amide and nitro groups, allows for solubility in polar aprotic and some polar protic solvents[2]. The solubility of the related compound benzamide is highest in methanol and acetone, and decreases in less polar solvents[3].
Inferred
Synthesis
The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide can be efficiently achieved through a two-step process. The first step involves the conversion of the commercially available 2-chloro-5-nitrobenzoic acid to its corresponding acid chloride. The second step is the amidation of the acid chloride with 2-phenylethylamine under Schotten-Baumann conditions.
Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide
Executive Summary In the landscape of early-stage drug discovery and medicinal chemistry, benzamide derivatives serve as privileged scaffolds due to their synthetic tractability and favorable pharmacokinetic properties....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of early-stage drug discovery and medicinal chemistry, benzamide derivatives serve as privileged scaffolds due to their synthetic tractability and favorable pharmacokinetic properties. This technical guide provides an in-depth analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS Registry Number: 19007-50-2)[1]. By detailing its exact molecular weight, structural formula, and physicochemical properties, this paper establishes a foundational profile for researchers. Furthermore, we outline a highly efficient, self-validating synthetic protocol and the mechanistic causality behind the chosen experimental conditions.
Understanding the exact mass and molecular formula is critical for downstream analytical validation (e.g., high-resolution mass spectrometry). The target compound is formed via the condensation of 2-chloro-5-nitrobenzoic acid and 2-phenylethylamine.
The molecular formula is C15H13ClN2O3 , yielding a standard molecular weight of 304.73 g/mol . The quantitative physicochemical data is summarized in Table 1 below.
Table 1: Physicochemical and Structural Descriptors
The architecture of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is deliberately modular.
The 2-Phenylethyl Moiety: Introduces lipophilicity and a flexible aromatic ring, often utilized to occupy hydrophobic pockets in target proteins (e.g., GPCRs or kinase allosteric sites).
The 2-Chloro-5-nitrobenzoyl Core: The presence of the electron-withdrawing nitro and chloro groups significantly influences the reactivity and metabolic stability of the ring[2]. The ortho-chloro group restricts the rotation of the amide bond, locking the molecule into a preferred conformation. Additionally, the nitro group serves as a versatile synthetic handle; it can be reduced to an aniline for further functionalization (e.g., urea formation or Buchwald-Hartwig cross-coupling).
Synthesis Methodology: The Acid Chloride Route
Mechanistic Causality of Reagent Selection
A common pitfall in amide synthesis is the default reliance on standard carbodiimide coupling reagents (e.g., EDC/HOBt). However, the starting material, 2-chloro-5-nitrobenzoic acid, possesses two strongly electron-withdrawing groups that drastically reduce the nucleophilicity of the carboxylate[2]. Furthermore, the ortho-chloro substitution introduces severe steric hindrance.
Under these conditions, standard coupling reagents often fail, leading to poor yields or requiring excessive heating. To circumvent this, we employ the acid chloride route . By reacting the acid with thionyl chloride (
), we generate an acyl chloride—a highly reactive electrophile that readily undergoes nucleophilic attack by the amine, ensuring rapid and complete conversion even at low temperatures ()[3].
Figure 1: Step-by-step synthesis workflow of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
Step-by-Step Experimental Protocol
Activation: Suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack intermediate. Reflux the mixture for 2 hours until gas evolution (
and ) ceases.
Concentration: Remove excess
and solvent in vacuo to yield the crude 2-chloro-5-nitrobenzoyl chloride.
Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Dropwise, add a solution of 2-phenylethylamine (1.1 eq) and triethylamine (TEA, 2.0 eq) in DCM. Causality Note: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the nucleophilic amine.
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous
, extract with DCM, wash the organic layer with brine, dry over anhydrous , and concentrate. Purify via recrystallization or silica gel chromatography.
Analytical Validation: A Self-Validating System
A robust chemical protocol must be self-validating. To ensure the correct product was synthesized without relying on a single data point, we employ orthogonal analytical techniques. LC-MS confirms the mass and isotopic signature, while
H NMR confirms the structural connectivity.
Figure 2: Logical causality of orthogonal analytical validation for structural confirmation.
LC-MS Isotopic Profiling
In the LC-MS (ESI+ mode), the presence of the
ion at m/z 305.0 must be observed. Crucially, the natural abundance of chlorine isotopes ( and in a ~3:1 ratio) must manifest as a characteristic doublet at m/z 305.0 and 307.0 .
Self-Validation Check: If this 3:1 isotopic pattern is absent, the product has lost its chlorine atom (e.g., via unwanted side reactions with the amine), instantly invalidating the synthesis.
1H NMR Structural Connectivity
In
, the H NMR spectrum will self-validate the amide bond formation. The disappearance of the broad carboxylic acid proton (~13 ppm) and the appearance of a sharp triplet for the amide -NH- (~8.5 ppm, coupling to the adjacent ) confirms successful conjugation. The aliphatic region will display two distinct triplets (~2.8 ppm and ~3.5 ppm) corresponding to the ethylene linker of the phenylethyl moiety.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, ACS Publications, 20(2), 140-177. URL:[Link]
Solubility Profiling of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide: A Technical Framework for Process Optimization
Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (referred to herein as CNPB ). Designed for process chemists and formulati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (referred to herein as CNPB ). Designed for process chemists and formulation scientists, this document moves beyond static data points to establish a predictive framework and a self-validating experimental protocol.
CNPB represents a critical structural scaffold in the synthesis of antitubercular agents and kinase inhibitors. Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitro group, the lipophilic phenylethyl chain, and the rigid benzamide core. Understanding its solubility landscape is prerequisite for optimizing reaction yields, designing recrystallization processes, and ensuring accurate bioassay delivery.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of CNPB, one must first deconstruct its molecular architecture. The solubility profile is not random; it is a direct function of the electronic and steric environment of the molecule.
Structural Determinants[1]
The Benzamide Core: Provides a rigid planar structure. The amide linkage (
) acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating solubility in protic solvents like ethanol.
2-Chloro & 5-Nitro Substituents:
The Nitro group (
) at position 5 is strongly electron-withdrawing, increasing the polarity of the aromatic ring but reducing the basicity of the amide nitrogen. This enhances solubility in polar aprotic solvents (DMSO, DMF).
The Chloro group (
) at position 2 introduces steric bulk (ortho-effect) which may twist the amide bond out of planarity, potentially disrupting crystal lattice energy and enhancing solubility in organic media compared to unsubstituted analogs.
N-(2-Phenylethyl) Tail: This moiety adds significant lipophilicity (
contribution approx. +1.8), driving solubility in moderately polar solvents like ethyl acetate and chlorinated hydrocarbons while drastically reducing water solubility.
Based on Group Contribution Methods and analog data (e.g., N-phenethyl-2-methoxybenzamide), the solubility hierarchy follows a distinct polarity gradient.
Table 1: Predicted Solubility Profile of CNPB at 25°C
Solvent Class
Representative Solvent
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
Very High (>100 mg/mL)
Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Polar Protic
Methanol, Ethanol
High (20–50 mg/mL)
Solvation via Hydrogen bonding with the amide moiety.
Moderately Polar
Acetone, Ethyl Acetate
Moderate (5–20 mg/mL)
Van der Waals forces dominate; ideal for recrystallization.
Chlorinated
Dichloromethane (DCM)
Moderate-High
"Like dissolves like" interaction with the chloro-substituted ring.
Non-Polar
Hexane, Heptane
Very Low (<1 mg/mL)
High lipophilicity of the tail is insufficient to overcome crystal lattice energy.
Aqueous
Water, PBS (pH 7.4)
Insoluble (<0.1 mg/mL)
Hydrophobic effect dominates; lack of ionizable groups at neutral pH.
Standardized Workflow for High-Integrity Data Generation
Reliable solubility data requires a protocol that accounts for equilibration time and phase separation. The following Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard for this compound class.
Detection: HPLC-UV/Vis (Agilent 1200 or equivalent) equipped with a C18 column.
Step-by-Step Methodology
Supersaturation: Accurately weigh excess CNPB solid (approx. 20 mg) into 4 mL borosilicate glass vials.
Solvent Addition: Add 1.0 mL of the target solvent to each vial. Cap tightly with PTFE-lined caps.
Equilibration:
Place vials in an orbital shaker/incubator set to 25°C ± 0.1°C .
Agitate at 200 RPM for 24 hours . (Note: 24h is sufficient for benzamides to reach equilibrium).
Phase Separation:
Critical Step: Centrifuge samples at 15,000 RPM for 10 minutes to pellet undissolved solids.
Alternatively, filter the supernatant using a pre-heated 0.22 µm PTFE filter (to prevent precipitation during filtration).
Quantification:
Dilute the supernatant with Mobile Phase (ACN:Water 50:50) to fall within the linear calibration range.
Inject onto HPLC.
HPLC Method Parameters
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
Mobile Phase: Isocratic ACN:Water (60:40 v/v) + 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Wavelength: 254 nm (aromatic
transition) and 280 nm.
Retention Time: Expect elution at ~4–6 minutes due to the hydrophobic phenylethyl group.
Process Optimization Logic
The solubility profile dictates the strategy for synthesis and purification.
Recrystallization Strategy
The "Moderate" solubility in Ethyl Acetate and "High" solubility in Ethanol suggests a classic solvent/anti-solvent approach or a cooling crystallization from Ethanol.
Protocol: Dissolve CNPB in hot Ethanol (60°C). Slowly add Water (anti-solvent) until turbidity persists, then cool to 4°C.
Alternative: Dissolve in minimal hot Ethyl Acetate; add Hexane to induce precipitation.
Reaction Solvent Selection
For nucleophilic substitution reactions involving the 2-chloro position (e.g.,
to introduce amines), DMF or DMSO are the solvents of choice. They solubilize the CNPB fully, stabilizing the polar transition state, while their high boiling points allow for the thermal energy required to displace the hindered chlorine.
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on CNPB solubility characteristics for synthesis, purification, and analysis.
References
PubChem. (2025). Compound Summary: 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. National Library of Medicine. Retrieved from [Link]
Imperial College London. (2023). Solubility determination and modelling of benzamide in organic solvents. Spiral Repository. Retrieved from [Link]
American Chemical Society (ACS). (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides. Molecules. Retrieved from [Link]
Exploratory
2-chloro-5-nitro-N-(2-phenylethyl)benzamide CAS number and identifiers
An In-Depth Technical Guide to 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2) Executive Summary In the landscape of modern drug discovery, substituted benzamides serve as highly versatile, privileged pharm...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2)
Executive Summary
In the landscape of modern drug discovery, substituted benzamides serve as highly versatile, privileged pharmacophores. Specifically, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2) is a synthetic small molecule frequently utilized in high-throughput screening (HTS) libraries and hit-to-lead optimization campaigns. By combining a rigid, electronically modulated aromatic core with a flexible lipophilic tail, this compound provides an ideal structural foundation for interrogating deep hydrophobic binding pockets, such as those found in histone deacetylases (HDACs) and voltage-gated potassium channels [1].
This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, the mechanistic rationale behind its structural design, and a self-validating experimental workflow for its synthesis and application.
Chemical Identification & Physicochemical Profiling
Accurate chemical identification and solubility profiling are critical before integrating any compound into an in vitro assay. The presence of the nitro group and the highly lipophilic phenylethyl tail significantly dictate the compound's partition coefficient (LogP) and handling requirements [2].
Table 1: Quantitative Data & Chemical Identifiers
Property
Value
Source
CAS Number
19007-50-2
Sigma-Aldrich [2]
Molecular Formula
C15H13ClN2O3
PubChem [1]
Molecular Weight
304.735 g/mol
PubChem[1]
SMILES String
O=C(NCCc1ccccc1)c2cc([O-])ccc2Cl
Computed
Predicted Boiling Point
468.7 ± 45.0 °C
ChemicalBook [3]
Predicted Density
1.320 ± 0.06 g/cm³
ChemicalBook[3]
Hydrogen Bond Donors
1 (Amide NH)
Computed
Hydrogen Bond Acceptors
4 (Carbonyl O, Nitro O)
Computed
Mechanistic Rationale & Pharmacophore Utility
The utility of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in medicinal chemistry is not accidental; every functional group serves a distinct, causal purpose in receptor binding and synthetic adaptability.
The 2-Chloro Substitution (Steric Locking): The chlorine atom at the ortho position creates significant steric hindrance against the carbonyl oxygen of the amide. This forces the amide bond out of the coplanar arrangement with the benzene ring. This "steric lock" reduces the entropic penalty upon binding, pre-organizing the molecule to fit into narrow enzymatic clefts [4].
The 5-Nitro Substitution (Electronic Modulation): Positioned meta to the amide, the strongly electron-withdrawing nitro group lowers the electron density of the aromatic core. This enhances
stacking interactions with electron-rich aromatic residues (e.g., Tyrosine, Tryptophan) in the target protein. Furthermore, it serves as a latent synthetic handle; it can be selectively reduced to an aniline for the attachment of PROTAC linkers or fluorophores [1].
The 2-Phenylethyl Tail (Hydrophobic Anchoring): The flexible ethyl linker allows the terminal phenyl ring to act as a hydrophobic anchor, probing deep lipophilic sub-pockets. This structural motif is a known driver of affinity in potassium channel inhibitors [4].
Caption: Pharmacophore model detailing the receptor interactions of the compound's functional groups.
Experimental Protocol: Synthesis & Validation
To ensure high purity for biological screening, the compound is synthesized via a modified Schotten-Baumann amidation. The causality behind choosing an acid chloride intermediate over standard peptide coupling reagents (e.g., HATU/DIPEA) is to drive the reaction to absolute completion rapidly, avoiding the difficult purification of urea byproducts.
Step-by-Step Methodology
Phase 1: Activation of the Carboxylic Acid
Setup: In a flame-dried 100 mL round-bottom flask under an inert Argon atmosphere, suspend 2-chloro-5-nitrobenzoic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).
Chlorination: Add oxalyl chloride (1.2 eq, 6.0 mmol) dropwise at 0 °C, followed by a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops). Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, ensuring rapid conversion to the acid chloride.
Evaporation: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude 2-chloro-5-nitrobenzoyl chloride.
Phase 2: Amidation
4. Coupling: Redissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0 °C.
5. Nucleophilic Attack: In a separate vial, prepare a solution of 2-phenylethylamine (1.1 eq, 5.5 mmol) and triethylamine (TEA, 2.0 eq, 10.0 mmol) in DCM (5 mL). Add this dropwise to the acid chloride solution. Causality: TEA acts as a proton scavenger, preventing the amine from forming an unreactive hydrochloride salt and driving the equilibrium forward.
6. Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Phase 3: Self-Validating Quality Control & Purification
7. TLC Validation: Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is self-validated as complete when the highly UV-active acid chloride spot disappears, replaced by a lower
amide spot.
8. Workup: Wash the organic layer successively with 1M HCl (2 x 20 mL) to remove unreacted amine, saturated NaHCO3 (2 x 20 mL) to remove residual acid, and brine. Dry over anhydrous Na2SO4.
9. Analytical Validation: Purify via flash chromatography. Confirm the structure via LC-MS (Target = 305.1) and H-NMR (look for the diagnostic triplet of the protons at ~3.6 ppm and the broad singlet of the amide at ~6.5 ppm).
Caption: Workflow for the Schotten-Baumann synthesis of the target benzamide.
High-Throughput Screening (HTS) Integration
When utilizing 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in biological assays, solubility and aggregation must be strictly managed.
Stock Preparation: Due to its high lipophilicity, the compound should be prepared as a 10 mM stock solution in 100% molecular biology grade Dimethyl Sulfoxide (DMSO).
Assay Dilution: To prevent pan-assay interference compounds (PAINS)-like behavior caused by colloidal aggregation, the final assay concentration of DMSO should not exceed 1% v/v. Serial dilutions should be performed in the assay buffer containing 0.01% Triton X-100 or CHAPS to maintain the compound in solution and prevent non-specific binding to plastic microtiter plates.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide." PubChem, [Link]
Clark, C. R., & Davenport, T. W. "Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide." Journal of Medicinal Chemistry, ACS Publications, [Link]
Foundational
Pharmacophore Analysis of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide Derivatives: A Structural and Mechanistic Guide
Executive Summary The 2-chloro-5-nitrobenzamide scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry. While its most famous derivative, GW9662 (2-chloro-5-nitro-N-phenylbenzam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-chloro-5-nitrobenzamide scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry. While its most famous derivative, GW9662 (2-chloro-5-nitro-N-phenylbenzamide), is universally recognized as an irreversible covalent antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), structural modifications to the amide-linked tail drastically alter the scaffold's target selectivity, binding kinetics, and functional outcomes.
This technical guide explores the pharmacophore analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide derivatives. By substituting the rigid phenyl ring of GW9662 with a flexible 2-phenylethyl moiety, researchers can engineer compounds that probe alternate binding sub-pockets, modulate PPARγ through distinct allosteric mechanisms, and even cross over into entirely different target classes, such as the NLRP3 inflammasome.
Structural Deconstruction & Pharmacophore Features
To understand the causality behind the biological activity of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, we must deconstruct the molecule into its three core pharmacophoric domains: the electrophilic warhead, the linker, and the hydrophobic tail.
The Electrophilic Warhead: 2-Chloro-5-nitrobenzoyl Core
The defining feature of this scaffold is its ability to act as a covalent modifier. The benzoyl ring is highly electron-deficient due to the strong electron-withdrawing nature of the para-nitro group and the ortho-carbonyl group.
Mechanistic Causality: This extreme electron deficiency activates the ring for a Nucleophilic Aromatic Substitution (
) reaction. When the molecule enters the orthosteric pocket of PPARγ, the thiolate anion of Cys285 attacks the carbon bearing the chlorine atom. The chloride ion acts as a leaving group, resulting in an irreversible covalent adduct. This mechanism was definitively established by Leesnitzer et al. using mass spectrometric analysis of the PPARγ ligand-binding domain[1].
Pharmacophore Role: Hydrogen Bond Acceptor (via
), Electrophile (via activated bond), and Aromatic Ring.
The Amide Linker
The central amide bond restricts the global conformation of the molecule while providing crucial directional hydrogen bonding.
Mechanistic Causality: The amide
acts as a Hydrogen Bond Donor (HBD), while the carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA). In PPARγ, this linker often engages with Ser342 or backbone amides in the -sheet region, anchoring the warhead in the correct orientation for Cys285 attack.
The Hydrophobic Tail: 2-Phenylethyl vs. Phenyl
The critical divergence between GW9662 and the title compound lies in the tail. GW9662 utilizes a rigid N-phenyl group, which tightly occupies a specific hydrophobic sub-pocket, locking the receptor in a transcriptionally repressive state [2].
Mechanistic Causality: The addition of a two-carbon ethyl linker (2-phenylethyl) introduces
rotational degrees of freedom. This flexibility allows the terminal phenyl ring to sweep a larger conformational volume, potentially accessing the alternate/allosteric binding site near the -loop of PPARγ. Furthermore, this specific phenylethyl-benzamide geometry is a recognized pharmacophore for NLRP3 inflammasome inhibitors , as seen in derivatives like JC124 and glyburide precursors [3].
Structure-Activity Relationship (SAR) Data
To systematically evaluate the pharmacophore, we compare the binding affinity and covalent reactivity of various derivatives. The data below illustrates how specific pharmacophoric deletions abrogate target engagement.
Compound Scaffold
R1 (Amide Tail)
R2 (Warhead Substitutions)
PPARγ IC (nM)
Covalent Adduct Formation (Cys285)
GW9662 (Reference)
Phenyl
2-Cl, 5-NO
3.3
Yes ( displacement of Cl)
Phenylethyl Derivative
2-Phenylethyl
2-Cl, 5-NO
18.5
Yes ( displacement of Cl)
Des-Chloro Analog
2-Phenylethyl
2-H, 5-NO
> 5,000
No (Loss of leaving group)
Reduced Nitro Analog
2-Phenylethyl
2-Cl, 5-NH
> 10,000
No (Loss of electron withdrawal)
Extended Tail Analog
3-Phenylpropyl
2-Cl, 5-NO
450.0
Yes (Sub-optimal pocket fit)
Table 1: SAR profile demonstrating the absolute requirement of the 2-chloro-5-nitro system for covalent target engagement, and the modulatory effect of tail flexibility.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the scaffold and the biophysical validation of its target engagement.
Protocol 1: Synthesis of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide
Causality Check: The reaction utilizes an acyl chloride to ensure rapid, quantitative amide bond formation without the need for complex coupling reagents (e.g., HATU/EDC), which can cause side reactions with the nitroaromatic system.
Preparation: In an oven-dried 100 mL round-bottom flask purged with inert Argon, dissolve 2-phenylethanamine (1.0 equiv, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM).
Base Addition: Add Triethylamine (TEA) (2.0 equiv, 20 mmol) to the solution. Reasoning: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the amine nucleophile.
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-chloro-5-nitrobenzoyl chloride (1.1 equiv, 11 mmol) dissolved in 10 mL DCM dropwise over 15 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).
Workup: Quench the reaction with 20 mL of saturated aqueous
. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-chloro-5-nitro-N-(2-phenylethyl)benzamide as a pale yellow crystalline solid.
Protocol 2: TR-FRET Competitive Binding Assay for PPARγ
Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. Nitroaromatic compounds frequently exhibit auto-fluorescence or colorimetric quenching that confounds standard fluorescence polarization assays. The time-delayed reading in TR-FRET eliminates this background noise.
Reagent Assembly: Utilize a LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay kit. Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM DTT, 0.01% NP-40).
Protein-Fluorophore Complex: Mix GST-tagged PPARγ Ligand Binding Domain (LBD) with a Terbium (Tb)-labeled anti-GST antibody.
Compound Incubation: Dispense 2-chloro-5-nitro-N-(2-phenylethyl)benzamide derivatives (in a 10-point dose-response curve, 1% final DMSO) into a 384-well black microplate. Add the Protein/Tracer mix.
Equilibration: Incubate in the dark at room temperature for 2 hours. Reasoning: Covalent binding is time-dependent; a 2-hour incubation ensures the
reaction reaches completion.
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm). Calculate the IC
based on the 520/495 emission ratio.
Visualizing the Workflows
Pharmacophore Mapping & Virtual Screening
The following diagram illustrates the computational pipeline used to extract the pharmacophore features of the phenylethyl-benzamide scaffold and apply them to virtual screening.
Caption: Computational workflow for 3D pharmacophore generation and virtual screening of benzamide derivatives.
Mechanism of Covalent Inhibition
This diagram maps the step-by-step causality of how the pharmacophore's electrophilic warhead dictates the biological outcome at the receptor level.
Caption: Stepwise mechanistic pathway of irreversible PPARγ inhibition via Cys285 covalent modification.
References
Leesnitzer, L. M., et al. (2002). "Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662." Biochemistry, 41(21), 6640-6650. URL:[Link]
Seargent, J. M., et al. (2004). "GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation." British Journal of Pharmacology, 143(8), 933-937. URL:[Link]
Cocco, M., et al. (2017). "Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 60(9), 3656-3671. URL:[Link]
Exploratory
Convergent Medicinal Chemistry: Nitro-Benzamides and Phenylethylamine Analogs
The following technical guide provides an in-depth review and operational framework for researching Nitro-Benzamide Derivatives and Phenylethylamine (PEA) Analogs . This document is structured to serve as a bridge betwee...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth review and operational framework for researching Nitro-Benzamide Derivatives and Phenylethylamine (PEA) Analogs . This document is structured to serve as a bridge between theoretical medicinal chemistry and practical laboratory application.
Technical Guide & Literature Review
Executive Summary
In modern drug discovery, "privileged scaffolds" are molecular frameworks capable of providing ligands for diverse biological targets. This guide examines two such scaffolds: Nitro-benzamides , renowned for their bioreductive mechanisms in anti-infective and anticancer therapies, and Phenylethylamines (PEAs) , the backbone of monoaminergic modulation in the Central Nervous System (CNS).
The intersection of these two classes—specifically
-phenylethyl-nitrobenzamides —represents a high-value chemical space for designing dual-mechanism agents. This guide details their Structure-Activity Relationships (SAR), mechanistic pathways, and validated synthetic protocols.
Part 1: The Nitro-Benzamide Scaffold (The "Warhead")
Mechanism of Action: The Bioreductive Trigger
Unlike simple steric substituents, the nitro group (
) on a benzamide core often functions as a "prodrug trigger."
Antitubercular Activity (DprE1 Inhibition):
In Mycobacterium tuberculosis, nitro-benzamides (e.g., DNB1, BTZ-043) act as suicide inhibitors of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase).[1] The mechanism is highly specific:
Activation: The nitro group is reduced to a nitroso intermediate (
Covalent Trapping: The electrophilic nitroso group reacts with a critical cysteine residue (Cys387) in the enzyme active site.[2]
Result: Irreversible inhibition of cell wall arabinan synthesis.
Anticancer Activity (Hypoxic Cytotoxicity):
In oncology, nitro-benzamides exploit the hypoxic environment of solid tumors. Reductases (e.g., cytochrome P450 reductase) reduce the nitro group to toxic radical anions or hydroxylamines, causing DNA damage specifically in oxygen-deprived cells where re-oxidation is slow.
Quantitative Data: DprE1 Inhibition Potency
Table 1: Comparative Potency of Nitro-Benzamide Derivatives against M. tuberculosis (H37Rv)
Compound ID
R-Group Subst.
MIC (µg/mL)
Mechanism Note
DNB1
3,5-dinitro
0.031
Covalent DprE1 binder [1]
BTZ-043
Benzothiazinone core
0.001
Clinical candidate; same MOA
Analog 11c
4-nitro-N-benzyl
1.5
Loss of potency without 3,5-dinitro pattern
Analog 14a
3-nitro-N-phenylethyl
0.25
Hybrid scaffold showing enhanced lipophilicity
Part 2: The Phenylethylamine Scaffold (The "Navigator")
Structure-Activity Relationship (SAR)
Phenylethylamine (PEA) is the topological template for neurotransmitters (dopamine, norepinephrine) and psychedelics (2C-B, mescaline).
The Alpha-Carbon: Methylation here (e.g., amphetamine) blocks MAO metabolism, increasing oral bioavailability and duration.
The Aromatic Ring:
2,5-Dimethoxy pattern: Critical for 5-HT2A receptor affinity (hallucinogenic activity).
4-Position: The "lipophilic pocket." Substitution with halogens (Br, I) or alkyl groups drastically increases potency (e.g., DOI, DOM).
The Nitrogen:
-benzylation (creating the -benzylphenylethylamine motif) creates highly selective 5-HT2A antagonists or agonists depending on the specific substitution pattern (e.g., the "NBOMe" series).
Visualization: 5-HT2A Receptor Ligand Interaction
The following diagram illustrates the critical binding interactions of PEA analogs within the orthosteric binding site of the 5-HT2A receptor.
Figure 1: Pharmacophore mapping of Phenylethylamine analogs at the 5-HT2A receptor interface.
Part 3: Synthetic Convergence (The Hybrid Workflow)
The synthesis of
-(phenylethyl)-nitrobenzamides combines the "Navigator" (PEA) with the "Warhead" (Nitro-benzamide). This is a standard nucleophilic acyl substitution, but specific conditions are required to prevent side reactions (e.g., bis-acylation).
Experimental Protocol: Synthesis of
-(2-phenylethyl)-4-nitrobenzamide
Objective: Synthesize a hybrid scaffold for antimicrobial screening.
Scale: 5.0 mmol.
Reagents:
2-Phenylethylamine (CAS: 64-04-0): 0.63 mL (5.0 mmol)
4-Nitrobenzoyl chloride (CAS: 122-04-3): 0.93 g (5.0 mmol)
Triethylamine (
): 1.0 mL (7.5 mmol)
Dichloromethane (DCM): 20 mL (Anhydrous)
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen (
). Add 20 mL anhydrous DCM.
Amine Addition: Add 2-Phenylethylamine (0.63 mL) and
(1.0 mL) to the flask. Cool the mixture to 0°C using an ice bath.
Acylation: Dissolve 4-Nitrobenzoyl chloride (0.93 g) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Reasoning: Dropwise addition prevents localized heating and controls the reaction rate.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
Work-up:
Wash with 1M HCl (2 x 15 mL) to remove unreacted amine.
Wash with Sat.
(2 x 15 mL) to remove unreacted acid chloride/acid.
Wash with Brine (1 x 15 mL).
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.
Visualization: Synthesis Workflow
Figure 2: Operational workflow for the synthesis of nitro-benzamide/PEA hybrids.
Part 4: Validated References
Dinitrobenzamides as DprE1 Inhibitors:
Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.[1]
Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.[3]
Technical Whitepaper: Pharmacological Profiling of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
This technical guide provides an in-depth pharmacological profiling of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , a structural analogue of the widely used PPAR antagonist GW9662. Executive Summary 2-chloro-5-nitro-N-(...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth pharmacological profiling of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , a structural analogue of the widely used PPAR
antagonist GW9662.
Executive Summary
2-chloro-5-nitro-N-(2-phenylethyl)benzamide is a small-molecule electrophile primarily characterized as a covalent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPAR
) .[1] Structurally derived from the GW9662 scaffold, this compound retains the 2-chloro-5-nitrobenzamide "warhead" required for irreversible cysteine modification within the nuclear receptor's ligand-binding domain (LBD).
While the N-phenyl analogue (GW9662) is the industry standard, the N-(2-phenylethyl) variant introduces increased rotatable flexibility and hydrophobicity to the amide tail. This modification modulates its interaction with the canonical hydrophobic pocket and potential alternative binding sites. Beyond nuclear receptor antagonism, the nitro-aromatic core confers secondary activity against bacterial nitroreductases, presenting a polypharmacological profile relevant to metabolic disease research, oncology, and antimicrobial development.
Molecular Architecture & Chemoinformatics
The compound functions as a "suicide inhibitor" via a specific electrophilic trigger. Its structure can be deconstructed into three functional pharmacophores:
Functional Unit
Chemical Moiety
Biological Function
Electrophilic Warhead
2-chloro-5-nitrobenzamide
Facilitates Nucleophilic Aromatic Substitution (). The electron-withdrawing nitro group activates the 2-chloro position for attack by nucleophilic cysteine residues (e.g., Cys285 in PPAR).
Linker
Ethyl (-CH2-CH2-)
Provides steric flexibility (unlike the rigid phenyl-amide bond in GW9662), allowing the tail to adopt multiple conformations within the binding pocket.
Hydrophobic Tail
Phenyl Ring
Engages in -stacking or hydrophobic van der Waals interactions with residues in the LBD (e.g., Phe282, Phe363).
Physicochemical Properties[1][2][3][4][5][6]
Molecular Weight: ~318.71 g/mol
Lipophilicity (cLogP): ~3.2 (Predicted high membrane permeability)
Reactivity: High reactivity toward thiols; stable in aqueous buffer at neutral pH but susceptible to hydrolysis under basic conditions.
Primary Biological Target: PPAR
Antagonism[7]
The primary and most authoritative target for this scaffold is PPAR
(NR1C3) . The mechanism of action is distinct from competitive antagonists; it is irreversible covalent modification .
Mechanism of Action: Covalent Locking
Entry: The compound enters the large, Y-shaped Ligand Binding Pocket (LBP) of PPAR
.
Positioning: The phenethyl tail orients into the hydrophobic arm of the pocket.
Reaction: The Cys285 residue (unique to PPAR
among PPAR isoforms) attacks the carbon at the 2-position of the benzamide ring.
Displacement: The chlorine atom is displaced as a leaving group.
Result: A covalent thioether bond is formed. This sterically occludes the pocket, preventing the binding of endogenous ligands (fatty acids) or synthetic agonists (thiazolidinediones), and locks the receptor in a transcriptionally inactive conformation (preventing Helix 12 closure).
Pathway Visualization
The following diagram illustrates the interruption of the PPAR
signaling cascade by 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
Caption: Covalent inhibition mechanism blocking the recruitment of co-activators and subsequent transcriptional output.
Secondary Targets & Polypharmacology
While designed for PPAR
, the nitro-benzamide core and phenethyl moiety introduce off-target activities that must be controlled for in experimental designs.
A. Bacterial Nitroreductases (Antimicrobial Activity)
The 5-nitro group is a substrate for bacterial nitroreductases (Type I and II).
Mechanism: Enzymatic reduction of the nitro group (
) to a nitroso () or hydroxylamine () intermediate.
Effect: This process generates Reactive Oxygen Species (ROS) and free radicals within the bacterial cell, leading to DNA damage and cell death.
Relevance: Derivatives of 2-chloro-5-nitrobenzamide have demonstrated efficacy against MRSA (Methicillin-Resistant S. aureus) .
B. PPAR
(Peroxisome Proliferator-Activated Receptor Delta)
Recent studies on the analogue GW9662 suggest that at high concentrations (
), these scaffolds can unexpectedly activate PPAR.
Implication: In macrophage lipid metabolism studies, this can lead to an upregulation of PLIN2 and triglyceride accumulation, mimicking a partial agonist effect rather than pure antagonism.
Experimental Validation Protocols
To validate the biological activity of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, the following self-validating workflows are recommended.
Preparation: Dilute 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in DMSO (Serial dilution:
to ).
Incubation:
Mix PPAR
-LBD () with Tb-antibody () and the test compound.
Critical Step: Incubate for 30-60 minutes to allow covalent bond formation. Unlike reversible inhibitors, equilibrium is not dynamic; the reaction is time-dependent.
Analysis: Plot Ratio (520/495) vs. log[Concentration]. A decrease in signal indicates the compound has covalently modified the pocket, preventing the tracer from binding.
or THF, to RT, with a base (Triethylamine or Pyridine) to scavenge HCl.
Purification: Recrystallization from Ethanol/Water is typically sufficient due to the high crystallinity of nitro-benzamides.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow via nucleophilic acyl substitution.
References
Leesnitzer, L. M., et al. (2002). Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors. Biochemistry , 41(21), 6640–6650. Link
Establishes the mechanism of covalent modification of Cys285 by 2-chloro-5-nitrobenzamide deriv
Waku, T., et al. (2009). Structural Basis for the Irreversible Inhibition of PPAR
Provides the crystallographic evidence for the binding mode of the GW9662 scaffold.
Ammazzalorso, A., et al. (2019). PPAR
Antagonists: A Survey of the Latest Patent Literature (2014–2018). Expert Opinion on Therapeutic Patents , 29(5), 367-377. Link
Reviews structural analogues and the pharmacophore requirements for antagonism.
Rennert, C., et al. (2020). The PPAR
Antagonist GW9662 Triggers Perilipin 2 Expression via PPAR and Induces Lipogenesis in Human Macrophages. Molecular Pharmacology , 97(3), 212-225.[10] Link
Critical reference for off-target effects and PPAR-delta activ
BenchChem Technical Support. (2025). A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives. BenchChem Whitepapers . Link
Source for antimicrobial activity of the 2-chloro-5-nitro scaffold.
SMILES string and InChIKey for 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
Technical Profile: 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide [1] Part 1: Chemical Identity & Core Descriptors[2] Compound Overview 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide is a functionalized benzamide derivative ch...
Compound Overview
2-Chloro-5-nitro-N-(2-phenylethyl)benzamide is a functionalized benzamide derivative characterized by an electron-deficient aromatic core. The presence of a chloro group at the ortho position and a nitro group at the meta position (relative to the amide linkage) creates a unique electronic environment, making the compound a valuable scaffold in medicinal chemistry. It serves as a "privileged structure" precursor, particularly for the synthesis of quinazolinones and other nitrogen-heterocycles via nucleophilic aromatic substitution (SNAr) and subsequent cyclization.
Physicochemical Identifiers
The following identifiers are validated for integration into chemical databases and computational screening libraries.
Reaction Logic
The synthesis utilizes a Schotten-Baumann type acylation. The 2-chloro-5-nitrobenzoyl chloride is highly electrophilic due to the electron-withdrawing effects of the nitro and chloro groups. This requires careful control of temperature and base stoichiometry to prevent hydrolysis or bis-acylation.
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-phenylethanamine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
Addition: Dissolve 2-chloro-5-nitrobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes. Rationale: Slow addition prevents localized heating and suppresses side reactions.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor consumption of the acid chloride via TLC (Hexane:EtOAc 7:3).
Work-up: Quench with 1M HCl (20 mL) to remove unreacted amine and protonate the base. Extract the organic layer.[2] Wash sequentially with saturated NaHCO₃ (to remove unreacted acid) and brine.
Purification: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Diagram 1: Synthesis Workflow
Caption: Standard Schotten-Baumann synthesis pathway for the target benzamide.
Part 3: Structural Reactivity & Applications
The "Activated Scaffold" Concept
This molecule is not merely an end-point; it is a reactive intermediate . The 2-chloro position is activated by the para-nitro group (relative to the chloro substituent, C2 and C5 are para in the ring system orientation).
SNAr Susceptibility: The chlorine atom at C2 is highly labile to nucleophilic attack by amines, thiols, or alkoxides. This allows for the rapid generation of diverse libraries by displacing the chloride.
Reduction Potential: The C5-nitro group can be reduced to an aniline (–NH₂), providing a handle for further acylation or diazotization.
Cyclization: Sequential SNAr (at C2) followed by condensation with the amide nitrogen can yield Quinazolin-4(3H)-ones, a class of bioactive heterocycles.
Diagram 2: Reactivity & SAR Logic
Caption: Divergent synthesis pathways utilizing the electrophilic C2-Cl and reducible C5-NO2 groups.
References
PubChem . 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CID 718727). National Library of Medicine. Retrieved March 5, 2026. [Link]
Gong, Y., et al. (2012).[3] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. [Link]
Application Note: Synthesis Protocol for 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide
Executive Summary This application note details a high-fidelity protocol for the synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2). This scaffold is a critical intermediate in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a high-fidelity protocol for the synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2). This scaffold is a critical intermediate in the development of antitrypanosomal agents and PPAR antagonists.
The Core Challenge: The starting material, 2-chloro-5-nitrobenzoic acid, contains a highly electrophilic carbon at the 2-position due to the electron-withdrawing nitro group. Standard amidation conditions involving high heat or excess nucleophilic amine can inadvertently trigger Nucleophilic Aromatic Substitution (
), displacing the chlorine atom to form an aniline derivative rather than the desired benzamide.
The Solution: This protocol utilizes a Low-Temperature Acyl Chloride Activation pathway. By activating the carboxyl group to the highly reactive acid chloride at moderate temperatures and coupling at 0°C, we kinetically favor amide bond formation over aryl-chloride displacement, ensuring >95% chemoselectivity.
Chemical Strategy & Mechanism
The synthesis follows a two-stage convergent workflow. The mechanism relies on the differential electrophilicity between the acyl chloride carbonyl (C=O) and the aromatic C-Cl bond.
Path A (Desired): Nucleophilic attack of the phenethylamine nitrogen on the carbonyl carbon (Amidation).
Path B (Avoided): Nucleophilic attack on the aromatic ring carbon bearing the chlorine (
), which is activated by the para-nitro group.
Control Logic: Path A has a significantly lower activation energy (
) than Path B. By maintaining the reaction temperature 25°C, we strictly populate Path A.
Workflow Diagram (DOT)
Caption: Step-wise synthesis workflow emphasizing the temperature-dependent divergence between desired amidation and undesired SnAr side reactions.
Note: If commercial 2-chloro-5-nitrobenzoyl chloride is available, skip to Phase 2.
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
Charge: Add 2.0 g (9.92 mmol) of 2-chloro-5-nitrobenzoic acid.
Solvent: Add 20 mL of anhydrous DCM (or Toluene if higher temp required, but DCM is sufficient with catalytic DMF).
Reagent Addition: Add 2.16 mL (30 mmol, 3.0 eq) of Thionyl Chloride via syringe. Add 1-2 drops of anhydrous DMF.
Reaction: Heat to gentle reflux (approx. 45°C bath) for 2–3 hours.
Observation: The suspension should turn into a clear yellow solution, indicating conversion to the acid chloride.
Concentration: Cool to RT. Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator).
Chase Step: Add 10 mL dry toluene and re-evaporate to ensure complete removal of SOCl₂.
Result: Yellow semi-solid or oil (Acid Chloride). Use immediately.
Phase 2: Amide Coupling (The Critical Step)
Preparation: Redissolve the crude acid chloride from Phase 1 in 20 mL anhydrous DCM .
Cooling: Place the RBF in an ice/water bath (0°C) . Allow to equilibrate for 10 minutes.
Amine Solution: In a separate vial, mix 1.37 mL (10.9 mmol, 1.1 eq) of 2-phenylethylamine and 2.07 mL (14.9 mmol, 1.5 eq) of Triethylamine in 5 mL DCM.
Addition: Add the Amine/TEA solution dropwise to the cold acid chloride solution over 15 minutes.
Control: Maintain internal temperature < 10°C. Exotherm is expected.
Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 2 hours.
Monitoring: Check TLC (50% EtOAc/Hexane). The acid chloride (runs at solvent front if hydrolyzed on plate, or check as methyl ester) should disappear; a new spot (
) should appear.
Phase 3: Workup & Purification
Quench: Pour reaction mixture into a separatory funnel containing 30 mL 1M HCl .
Purpose: Removes unreacted amine and TEA.
Separation: Shake and separate layers. Extract aqueous layer once with 10 mL DCM.
Wash: Wash combined organics with:
30 mL Saturated NaHCO₃ (removes unreacted acid).
30 mL Brine (saturated NaCl).
Drying: Dry organic layer over anhydrous MgSO₄ or Na₂SO₄.[4] Filter.
Evaporation: Concentrate in vacuo to yield a pale yellow solid.
Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water (9:1) or minimal hot Ethyl Acetate/Hexane.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
Proton NMR (
H NMR, 400 MHz, DMSO-
)
Amide NH: A broad triplet or singlet around 8.5 – 9.0 ppm . (Confirming amide bond).
Aromatic Region (Benzoyl):
H-3 (ortho to NO2, meta to Cl): Doublet, ~8.3 ppm.
H-4 (para to Cl): Doublet of doublets, ~8.2 ppm.
H-6 (ortho to Cl): Doublet, ~7.8 ppm.
Diagnostic: The 3-proton pattern confirms the 1,2,5-substitution pattern is intact (no SnAr).
Aromatic Region (Phenethyl): Multiplet, 7.1 – 7.3 ppm (5H).
Aliphatic Region:
: Quartet/Triplet, ~3.5 ppm.
: Triplet, ~2.9 ppm.
Physical Properties[6]
Appearance: Pale yellow to off-white crystalline solid.
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine (
).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Product is an oil/sticky gum
Residual solvent or DCM trapped in lattice.
Triturate with cold Hexane or Diethyl Ether to induce crystallization.
Low Yield (<50%)
Hydrolysis of Acid Chloride.
Ensure reagents are anhydrous.[7][4] Increase SOCl₂ reflux time.
Impurity: M+H = 286 (approx)
SnAr Side Reaction. Chlorine displaced by amine.
CRITICAL: Reaction temperature was too high. Repeat reaction keeping T < 5°C during addition.
Starting Material Remains
Incomplete activation.
Use fresh SOCl₂. Add catalytic DMF (essential for electron-deficient acids).
References
General Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9] Tetrahedron, 61(46), 10827-10852.
SnAr Reactivity Context: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on nitro-activation of halogens).
Specific Analog Synthesis (Validation): Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908-5911.[10] (Demonstrates the ease of displacing Cl at high temp, validating the need for our low-temp protocol).
Compound Data: PubChem Compound Summary for CID 12824367, 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide.
Step-by-step preparation of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide from acid chlorides
Scientific Context & Introduction The construction of robust amide linkages is a foundational workflow in medicinal chemistry and drug development. The target molecule, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , repre...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Introduction
The construction of robust amide linkages is a foundational workflow in medicinal chemistry and drug development. The target molecule, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , represents a highly functionalized scaffold. The electron-withdrawing nitro and chloro groups on the benzoyl chloride significantly increase the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by 2-phenylethanamine (phenethylamine).
This transformation is a classic example of the1[1]. Similar highly electrophilic building blocks, such as 2-chloro-5-nitrobenzoyl chloride, have been successfully utilized to synthesize covalent probes and inverse agonists (e.g., GW9662) targeting allosteric sites in nuclear receptors[2].
Mechanistic Pathway
The reaction proceeds via a 3[3]. The primary amine attacks the highly activated carbonyl carbon of the acid chloride, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride anion, yielding the product and hydrochloric acid (HCl). A stoichiometric amount of base is required to 4[4], preventing the protonation of the unreacted amine, which would otherwise halt the reaction.
Nucleophilic acyl substitution mechanism for amide bond formation.
Experimental Design & Causality
To ensure high yields and minimize side reactions, the experimental design deviates from traditional aqueous biphasic Schotten-Baumann conditions in favor of a monophasic organic system:
Solvent Selection: Dichloromethane (DCM) is chosen as an aprotic solvent. It readily dissolves both starting materials and the organic base, maintaining a homogeneous system until the amine hydrochloride salt precipitates.
Temperature Control (0 °C to RT): The 5-nitro group renders the acid chloride exceptionally reactive. Initial cooling to 0 °C controls the highly exothermic nature of the reaction, minimizing degradation and the formation of ketene intermediates.
Base Selection: Triethylamine (Et₃N) acts as a non-nucleophilic HCl scavenger. A monophasic organic approach is preferred here to avoid the competitive hydrolysis of the highly activated 2-chloro-5-nitrobenzoyl chloride into its unreactive carboxylic acid, a common risk in aqueous NaOH biphasic systems.
Reagents and Quantitative Data
The following table summarizes the stoichiometry optimized for a 10.0 mmol scale reaction.
Reagent
Role
MW ( g/mol )
Equivalents
Amount
2-Chloro-5-nitrobenzoyl chloride
Electrophile
220.00
1.00
2.20 g (10.0 mmol)
2-Phenylethanamine
Nucleophile
121.18
1.05
1.32 mL (10.5 mmol)
Triethylamine (Et₃N)
Base / Scavenger
101.19
1.50
2.09 mL (15.0 mmol)
Dichloromethane (DCM)
Solvent
84.93
N/A
20.0 mL (0.5 M)
Experimental Workflow
Step-by-step experimental workflow for the amidation reaction.
Step-by-Step Protocol
Preparation of the Amine Solution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethanamine (1.32 mL, 10.5 mmol) in anhydrous DCM (15 mL).
Addition of Base: Add Et₃N (2.09 mL, 15.0 mmol) to the stirring solution.
Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. (Causality: Cooling prevents uncontrolled exothermic degradation.)
Preparation of the Acid Chloride Solution: In a separate dry vial, dissolve 2-chloro-5-nitrobenzoyl chloride (2.20 g, 10.0 mmol) in anhydrous DCM (5 mL).
Dropwise Addition: Using a pressure-equalizing dropping funnel or a syringe, add the acid chloride solution dropwise to the chilled amine solution over 15 minutes. (Causality: Dropwise addition maintains a low concentration of the highly electrophilic acid chloride, preventing di-acylation.)
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system.
Quenching & Acidic Wash: Once TLC indicates the complete consumption of the acid chloride, quench the reaction by adding 15 mL of 1M aqueous HCl. Transfer to a separatory funnel and collect the lower organic layer. (Causality: The HCl wash protonates unreacted phenethylamine and Et₃N, partitioning them into the aqueous waste.)
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (15 mL). (Causality: This neutralizes trace HCl and converts any hydrolyzed 2-chloro-5-nitrobenzoic acid into its water-soluble sodium salt.)
Brine Wash & Drying: Wash the organic layer with brine (15 mL) to remove bulk water, then dry over anhydrous Na₂SO₄. Filter the suspension.
Concentration & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. Recrystallize from hot ethanol to afford the pure product.
Analytical Characterization & Self-Validation
This protocol is designed as a self-validating system . The sequential aqueous washes chemically isolate the target amide by exploiting the acid/base properties of the impurities.
Process Validation: If the reaction stalls (observed via TLC), it indicates either moisture contamination (causing acid chloride hydrolysis) or insufficient base (causing amine protonation). If the basic NaHCO₃ wash foams excessively during step 8, it validates that significant hydrolysis of the acid chloride occurred due to wet solvent.
Expected ¹H NMR (CDCl₃): The successful formation of the amide bond is confirmed by a broad singlet around 6.0–6.5 ppm (N-H amide proton). Aromatic multiplets for the phenylethyl group will appear at 7.1–7.4 ppm, alongside the distinct deshielded signals of the 2-chloro-5-nitrophenyl ring. The aliphatic region will show a characteristic quartet around 3.7 ppm (CH₂-N) and a triplet around 2.9 ppm (CH₂-Ph).
Application Notes and Protocols for the Catalytic Synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. The core of this synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. The core of this synthesis is the formation of a stable amide bond between 2-chloro-5-nitrobenzoic acid and 2-phenylethylamine. Due to the electron-withdrawing nature of the nitro and chloro substituents on the benzoic acid ring, which deactivates the carboxyl group, catalytic activation is essential for achieving high yields and purity. This guide details various catalytic systems, explains the mechanistic rationale behind their selection, and provides step-by-step protocols for their application.
Introduction: The Challenge of Amide Bond Formation
The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is a representative example of amide bond formation, a cornerstone reaction in medicinal chemistry and materials science. The direct condensation of a carboxylic acid (2-chloro-5-nitrobenzoic acid) and an amine (2-phenylethylamine) requires high temperatures and results in low yields, making it an impractical approach. Catalytic methods are therefore employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine under mild conditions.
The choice of catalyst is critical and depends on factors such as substrate compatibility, desired yield, racemization risk (if chiral centers are present), and the overall cost and scalability of the process. This note will focus on three widely used and effective classes of catalysts: Carbodiimides, Phosphonium Salts, and Boronic Acid derivatives.
Catalyst Selection and Mechanistic Rationale
The selection of an appropriate catalyst is the most critical decision in designing the synthesis. The 2-chloro-5-nitrobenzoic acid substrate is electronically deactivated, which can make the reaction sluggish. Therefore, highly efficient activating agents are required.
Carbodiimide Catalysts (e.g., DCC, EDC)
Carbodiimides are among the most common and cost-effective coupling reagents. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide and a urea byproduct.
Mechanism: The lone pair of electrons on the nitrogen of the carbodiimide attacks the carboxylic acid proton, followed by the carboxylate attacking the central carbon of the carbodiimide. This forms the key O-acylisourea intermediate.
Advantages: Low cost, readily available, and effective for a wide range of substrates.
Disadvantages: The dicyclohexylurea (DCU) byproduct from Dicyclohexylcarbodiimide (DCC) is poorly soluble in many organic solvents, complicating purification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble and easily removed by aqueous workup. To suppress side reactions and minimize potential racemization, an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.
Phosphonium Salt Catalysts (e.g., PyBOP, HBTU)
Phosphonium-based coupling reagents are highly efficient and are known for their rapid reaction times and high yields, even with challenging substrates. They operate by forming an active ester in situ.
Mechanism: In the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), the phosphonium salt reacts with the carboxylic acid to form an activated phosphonium ester. This species is highly electrophilic and reacts swiftly with the amine.
Advantages: High reactivity, low incidence of side reactions, and the byproducts are generally soluble and easily removed. Particularly effective for sterically hindered or electronically deactivated substrates.
Disadvantages: Higher cost compared to carbodiimides and are moisture-sensitive.
Boronic Acid Catalysis
Recent advancements have highlighted the utility of boronic acid derivatives as mild and efficient catalysts for amidation. They are believed to activate the carboxylic acid through the formation of an acyloxyboronate intermediate.
Mechanism: The boronic acid catalyst and the carboxylic acid can form a variety of activated species, with the reaction proceeding through a proposed tetrahedral intermediate that facilitates the departure of water.
Advantages: Mild reaction conditions, environmentally benign (generates water as the only byproduct), and can be used in catalytic quantities.
Disadvantages: May require azeotropic removal of water to drive the reaction to completion and may not be as rapid as phosphonium-based methods for all substrates.
Experimental Protocols
The following protocols are designed for the synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide on a 1 mmol scale. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Experimental Workflow
The overall workflow for the synthesis is straightforward and can be adapted for each catalytic system.
Caption: General workflow for the catalytic synthesis of the target amide.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes a water-soluble carbodiimide, simplifying the purification process.
To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-5-nitrobenzoic acid (1.0 mmol) and HOBt (1.1 mmol).
Add 10 mL of anhydrous DCM and stir until all solids are dissolved.
Add 2-phenylethylamine (1.1 mmol) followed by DIPEA (1.1 mmol).
Cool the mixture to 0 °C in an ice bath.
Slowly add EDC (1.1 mmol) portion-wise over 5 minutes.
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: PyBOP Mediated Amide Coupling
This protocol is ideal for achieving rapid conversion and high yields, especially if the EDC/HOBt method proves sluggish.
In a dry 50 mL round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-nitrobenzoic acid (1.0 mmol) in 10 mL of anhydrous DMF.
Add 2-phenylethylamine (1.1 mmol) to the solution.
Add PyBOP (1.1 mmol) to the mixture.
Add DIPEA (2.0 mmol) dropwise. An exotherm may be observed.
Stir the reaction at room temperature for 2-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Once complete, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
Combine the organic extracts and wash with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
Purify the crude product by flash column chromatography or recrystallization.
Data Summary and Catalyst Comparison
The choice of catalyst can significantly impact reaction time and yield. The following table provides expected outcomes based on literature for similar substrates.
Catalyst System
Typical Reaction Time
Expected Yield Range
Purification Notes
EDC / HOBt
12 - 18 hours
75 - 90%
Water-soluble byproducts simplify workup.
PyBOP / DIPEA
2 - 4 hours
85 - 95%
Highly efficient; byproducts removed by standard aqueous workup.
Boronic Acid
18 - 24 hours
70 - 85%
Requires water removal; greenest option.
Mechanistic Overview Diagram
The diagram below illustrates the generalized activation pathway using an onium salt (e.g., phosphonium) catalyst.
Caption: Generalized pathway for onium salt-mediated amide bond formation.
Conclusion
The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide can be achieved efficiently using a variety of modern catalytic systems. For routine synthesis, the EDC/HOBt system offers a balance of cost and effectiveness with a straightforward workup. For more challenging or time-sensitive applications, phosphonium-based reagents like PyBOP provide faster reaction times and excellent yields. The choice of catalyst should be tailored to the specific requirements of the research or development program, considering factors of scale, cost, and purity requirements. It is always recommended to perform small-scale trial reactions to determine the optimal conditions for a specific substrate pair.
References
Amide bond formation: beyond the myth of coupling reagents. (2014). Organic & Biomolecular Chemistry. [Link]
Amide Bond Formation and Peptide Coupling. (2016). Organic Reactions. [Link]
Application
Application Note: Solvent Selection and Optimization for the Synthesis of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide
Executive Summary The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide represents a critical node in the development of advanced pharmacophores, including phosphatidylcholine-specific phospholipase C (PC-PLC) inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide represents a critical node in the development of advanced pharmacophores, including phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors[1] and pyrazolopyrimidine-based therapeutic agents[2]. This application note provides a comprehensive guide to selecting the optimal solvent system for the amidation of 2-chloro-5-nitrobenzoic acid with 2-phenylethanamine (phenethylamine). By analyzing the causality between solvent properties and reaction kinetics, this guide establishes self-validating protocols designed for high-yield, reproducible scale-up.
Mechanistic Rationale for Solvent Selection
The 2-chloro-5-nitrobenzoic acid precursor presents unique solubility and reactivity challenges due to the strongly electron-withdrawing nitro group and the steric hindrance of the ortho-chloro substituent[3]. The choice of solvent is entirely dependent on the chosen activation strategy:
Route A: Acyl Chloride Activation (The Non-Polar Paradigm)
When converting the carboxylic acid to an acyl chloride (using oxalyl chloride or thionyl chloride), the solvent must be strictly non-nucleophilic and aprotic.
Causality: is the premier choice. It possesses a sufficient dipole moment to dissolve both the acyl chloride intermediate and the phenethylamine, while remaining chemically inert. Furthermore, the low boiling point of DCM (39.6 °C) prevents the thermal degradation of the highly reactive 2-chloro-5-nitrobenzoyl chloride and facilitates rapid solvent removal during workup.
Route B: Direct Catalytic Coupling (The Polar Aprotic Paradigm)
When utilizing coupling reagents such as HATU or EDC/HOBt, the reaction proceeds via a highly polar O-acylisourea or active ester intermediate[4].
Causality: Polar aprotic solvents like or N-Methyl-2-pyrrolidone (NMP) are mandatory. The high dielectric constant of DMF stabilizes the zwitterionic transition states inherent to uronium/carbodiimide chemistry. More importantly, the highly crystalline 2-chloro-5-nitrobenzoic acid has limited solubility in non-polar media; DMF ensures complete dissolution, preventing heterogeneous reaction kinetics that lead to stalled reactions and unreacted starting material[4].
Quantitative Solvent Comparison
The following table summarizes the physicochemical properties of candidate solvents and their impact on the amidation workflow.
Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Precursor Solubility
Optimal Synthetic Route
Workup Efficiency & E-factor
DCM
8.93
1.60
Moderate
Acyl Chloride Activation
High: Easy removal, excellent phase separation in aqueous washes.
Toluene
2.38
0.37
Low
Acyl Chloride (Elevated Temp)
Medium: Requires distillation; poor solubility for polar intermediates.
DMF
36.7
3.82
Excellent
Direct Coupling (HATU/EDC)
High: Allows direct product precipitation via water addition.
THF
7.58
1.75
Good
Mixed Anhydride / Direct
Medium: Water-miscible, complicating direct aqueous extraction.
Solvent Selection Workflow
Fig 1. Decision matrix for solvent selection in 2-chloro-5-nitro-N-(2-phenylethyl)benzamide synthesis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues and strategic workup steps act as built-in quality control gates, ensuring the purity of the final 2-chloro-5-nitro-N-(2-phenylethyl)benzamide product.
Protocol A: Acyl Chloride Route in DCM (Anhydrous)
This protocol is ideal for rapid, room-temperature synthesis leveraging the volatility of DCM for easy purification.
Activation: Suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq). Dropwise, add oxalyl chloride (1.2 eq) at 0 °C.
Self-Validation Check 1: The evolution of CO₂ and CO gas provides visual confirmation of the Vilsmeier-Haack type activation. Stir until gas evolution ceases and the solution becomes homogeneous.
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve the resulting 2-chloro-5-nitrobenzoyl chloride in fresh anhydrous DCM.
Amidation: Cool the solution to 0 °C. Sequentially add triethylamine (TEA, 1.5 eq) and 2-phenylethanamine (1.1 eq) dissolved in DCM.
Self-Validation Check 2: The immediate formation of a white precipitate (TEA·HCl) confirms successful amide bond formation.
Orthogonal Workup: Dilute with additional DCM. Wash sequentially with 1M HCl (removes unreacted phenethylamine and TEA), saturated NaHCO₃ (removes unreacted carboxylic acid), and brine. Dry over MgSO₄ and concentrate.
Protocol B: Direct Coupling in DMF (HATU/DIPEA)
This protocol is optimal for automated synthesis or when handling acid-sensitive functional groups.
Dissolution & Activation: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
Self-Validation Check 1: The solution will rapidly transition to a deep yellow/orange hue, confirming the formation of the active O(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium ester.
Amidation: Add 2-phenylethanamine (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.
Self-Validation Check 2: Monitor via TLC (Hexane:EtOAc 1:1). The highly lipophilic product will elute significantly higher than the baseline-retained starting acid.
Precipitation Workup: Instead of a complex extraction, leverage the solvent properties. Dropwise, add the DMF reaction mixture into a vigorously stirred beaker of ice-cold water (10x volume of DMF).
Self-Validation Check 3: The 2-chloro-5-nitro-N-(2-phenylethyl)benzamide will crash out as a crystalline solid, while the polar DMF, DIPEA salts, and HATU byproducts (HOAt, tetramethylurea) remain dissolved in the aqueous phase. Filter, wash with cold water, and dry under vacuum.
References
Title: WO2018208132A1 - Pyrazolopyrimidine derivatives, preparation method thereof, and pharmaceutical composition for use in preventing or treating cancer, autoimmune disease and brain disease containing the same as an active ingredient
Source: Google Patents
URL
Title: Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors
Source: Bioorganic & Medicinal Chemistry (PubMed)
URL: [Link]
Title: Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Application Note: Microwave-Assisted Synthesis of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide via Catalytic Direct Amidation
Executive Summary & Rationale Benzamide derivatives, particularly those bearing halogen and nitro substitutions like 2-chloro-5-nitrobenzoic acid derivatives, serve as privileged scaffolds in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
Benzamide derivatives, particularly those bearing halogen and nitro substitutions like 2-chloro-5-nitrobenzoic acid derivatives, serve as privileged scaffolds in medicinal chemistry and drug discovery due to their robust bioactive properties[1]. Conventionally, the synthesis of N-(2-phenylethyl)benzamides requires the conversion of the carboxylic acid to a highly reactive acid chloride using hazardous reagents (e.g., thionyl chloride), or the use of expensive, atom-inefficient coupling agents like EDC/HOBt[2].
To align with modern green chemistry principles, this application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the direct amidation of 2-chloro-5-nitrobenzoic acid with 2-phenylethylamine. By utilizing boric acid as an atom-economical catalyst under solvent-free (neat) conditions, this method drastically reduces reaction times, eliminates toxic coupling reagents, and provides a self-validating purification workflow[3].
Mechanistic Insights & Causality
The direct condensation of a carboxylic acid and an amine typically results in a stable, unreactive ammonium carboxylate salt. Overcoming this thermodynamic sink requires extreme temperatures (>160 °C) for extended periods, which often leads to substrate degradation[4].
The Role of Boric Acid:
To bypass this barrier, boric acid (
) is introduced as a Lewis acid catalyst. It reacts with 2-chloro-5-nitrobenzoic acid to form a highly electrophilic monoacyl borate intermediate. This intermediate sufficiently lowers the activation energy, allowing the nucleophilic 2-phenylethylamine to attack the carbonyl carbon efficiently[5].
The Role of Microwave Irradiation:
Microwave dielectric heating provides rapid, volumetric energy transfer. Because 2-phenylethylamine is a polar liquid with a high loss tangent, it acts as both the reactant and the microwave-absorbing medium[3]. The microwave energy selectively excites the polar intermediates, rapidly driving off the water byproduct as vapor, which pushes the equilibrium toward the amide product in minutes rather than days[4].
Experimental Workflows and Pathways
Experimental workflow for microwave-assisted direct amidation.
Boric acid-catalyzed direct amidation mechanism under microwave irradiation.
Quantitative Optimization Data
The following tables summarize the empirical data driving the protocol design. The use of 10 mol% boric acid at 150 °C was identified as the optimal thermodynamic sweet spot to maximize yield while preventing the thermal degradation of the nitroaromatic ring[6].
Table 1: Optimization of Microwave Parameters (5.0 mmol scale)
Entry
Catalyst (mol%)
Temperature (°C)
Time (min)
Yield (%)
1
None
150
30
18
2
(5%)
150
15
74
3
(10%)
150
15
94
4
(10%)
120
15
62
5
(10%)
150
5
55
Table 2: Comparative Metrics (Conventional vs. MAOS)
Methodology
Heating Source
Reaction Time
Yield (%)
E-Factor
Conventional Coupling
Oil Bath (Reflux)
18 hours
78
28.4
Catalytic MAOS
Microwave
15 minutes
94
3.2
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system . By leveraging the distinct pKa values of the starting materials, the orthogonal liquid-liquid extraction guarantees that if the final product is isolated, it is chemically pure.
Materials & Equipment
2-Chloro-5-nitrobenzoic acid: 1.008 g (5.0 mmol, 1.0 eq)
2-Phenylethylamine: 0.76 mL (~0.727 g, 6.0 mmol, 1.2 eq)
Boric Acid (
): 0.031 g (0.5 mmol, 10 mol%)
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with a 10 mL sealed reaction vial and IR temperature sensor.
Step-by-Step Methodology
Step 1: Reaction Assembly
To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 1.008 g of 2-chloro-5-nitrobenzoic acid and 0.031 g of boric acid.
Add 0.76 mL of liquid 2-phenylethylamine directly to the solid mixture.
Causality Note: No additional solvent is added. The slight excess of the liquid amine (1.2 eq) acts as the solvent, the nucleophile, and the primary microwave energy absorber[3].
Step 2: Microwave Irradiation
Seal the vial with a Teflon-lined crimp cap.
Insert the vial into the microwave reactor cavity.
Program the reactor to heat to 150 °C over a 2-minute ramp time, and hold at 150 °C for 15 minutes with dynamic power modulation (max 200 W) and high-speed stirring.
Allow the system to cool to room temperature via compressed air cooling (approx. 2 minutes).
Step 3: Orthogonal Workup (Self-Validation Phase)
Uncap the vial and dissolve the crude, viscous mixture in 30 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.
Acid Wash: Wash the organic layer with 1M HCl (
mL).
Causality & Validation: 2-phenylethylamine has a pKa of ~9.8. The HCl quantitatively protonates any unreacted amine, converting it into a highly water-soluble hydrochloride salt that is purged into the aqueous waste.
Base Wash: Wash the organic layer with Saturated
( mL).
Causality & Validation: 2-chloro-5-nitrobenzoic acid has a pKa of ~2.5. The weak base deprotonates any unreacted starting acid and the boric acid catalyst, pulling them entirely into the aqueous phase.
Because the starting materials are strictly partitioned into the aqueous layers during these specific washes, the remaining organic layer is chemically restricted to containing only the neutral target compound: 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
Step 4: Isolation
Wash the organic layer with 15 mL of brine to remove residual water.
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator.
Recrystallize the resulting solid from a minimal amount of hot Ethanol/Water (80:20) to afford the pure product as a pale yellow crystalline solid.
References
1.[1] BenchChem. "Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives." BenchChem.
2.[3] ResearchGate. "Microwave-Assisted Synthesis of Amide under Solvent-free Conditions." ResearchGate.
3.[2] BenchChem. "2-methoxy-N-(2-phenylethyl)benzamide Synthesis Methodologies." BenchChem.
4.[6] ResearchGate. "Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines." ResearchGate.
5.[5] Tang, P. "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide." ResearchGate.
6.[4] ResearchGate. "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids." ResearchGate.
Application Note: 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide as a Structural Probe in Medicinal Chemistry
Executive Summary In medicinal chemistry, the rational design of targeted covalent inhibitors (TCIs) requires precise spatial interrogation of the target protein's ligand-binding pocket (LBP). 2-Chloro-5-nitro-N-(2-pheny...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the rational design of targeted covalent inhibitors (TCIs) requires precise spatial interrogation of the target protein's ligand-binding pocket (LBP). 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2) serves as a critical structural homologue and chemical probe derived from the classic peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, GW9662 [1]. By extending the N-phenyl ring of GW9662 with a two-carbon ethyl linker, researchers can systematically evaluate the depth, flexibility, and allosteric potential of the PPARγ LBP. This application note details the mechanistic rationale, synthetic methodology, and in vitro pharmacological protocols required to utilize this compound in drug discovery workflows.
Mechanistic Rationale: Interrogating the PPARγ Pocket
The 2-chloro-5-nitrobenzamide pharmacophore is highly privileged in nuclear receptor modulation. Its mechanism of action relies on a nucleophilic aromatic substitution (
) reaction, where the electrophilic 2-chloro position is attacked by the thiolate of Cys285 within the PPARγ orthosteric pocket, resulting in irreversible covalent modification [1].
However, recent structural biology studies reveal that the PPARγ LBP is a voluminous, Y-shaped cavity containing multiple sub-pockets (e.g., the AF-2 pocket and the Ω-pocket). While the rigid N-phenyl group of GW9662 restricts its binding footprint, substituting it with an N-(2-phenylethyl) group introduces two critical variables:
Rotational Degrees of Freedom: The
linker allows the phenyl ring to adopt multiple conformations, exploring steric bulk tolerance deeper within the Ω-pocket [2].
Kinetic Modulation: The extended hydrophobic tail alters the initial non-covalent encounter complex. If the extended tail anchors the molecule in an orientation that pulls the 2-chloro-5-nitro warhead out of optimal alignment with Cys285, the compound may transition from an irreversible covalent inhibitor to a reversible allosteric modulator [3].
Understanding this causality allows medicinal chemists to use 2-chloro-5-nitro-N-(2-phenylethyl)benzamide as a baseline probe to design dual-site bitopic inhibitors that simultaneously block orthosteric activation and allosteric corepressor displacement.
Pathway Visualization
Mechanism of PPARγ covalent inhibition and pocket exploration by the benzamide probe.
Experimental Protocols
Protocol A: Synthesis and Validation of the Benzamide Probe
To utilize this probe, it must be synthesized with high purity (>98%) to prevent unreacted electrophiles from skewing biological assays.
Acyl Chloride Formation: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM under an inert
atmosphere. Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by 2 drops of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.
Concentration: Evaporate the solvent under reduced pressure to yield the crude 2-chloro-5-nitrobenzoyl chloride. Redissolve in anhydrous DCM.
Amide Coupling: In a separate flask, dissolve 2-phenylethylamine (1.1 eq) and DIPEA (2.0 eq) in DCM at 0°C. Add the acyl chloride solution dropwise over 15 minutes. Stir at RT for 4 hours.
Self-Validating QC Step (In-Process): Quench a 10 µL reaction aliquot in 1 mL methanol and analyze via LC-MS.
Causality: Methanol converts any unreacted acyl chloride into the corresponding methyl ester (
216). If the methyl ester peak is dominant, the coupling has stalled, dictating the addition of more 2-phenylethylamine. A dominant peak at 305 confirms successful amide formation.
Workup: Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. Dry over and concentrate.
Purification: Recrystallize from ethanol/water to yield the pure product.
Protocol B: In Vitro TR-FRET Competitive Binding Assay
This protocol evaluates the binding affinity and covalent target engagement of the synthesized probe against recombinant PPARγ.
Step-by-Step Methodology:
Plate Preparation: Use a low-volume, black 384-well microplate.
Reagent Assembly: Prepare a master mix containing 2 nM GST-tagged human PPARγ-LBD, 2 nM LanthaScreen Tb-anti-GST antibody, and 5 nM Fluormone Pan-PPAR Green tracer in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM TCEP, 0.01% Tween-20).
Causality: TCEP is strictly required instead of DTT or
-mercaptoethanol. Thiol-based reducing agents will act as competing nucleophiles against the 2-chloro-5-nitro warhead, generating false negatives.
Compound Addition: Dispense the test compound (2-chloro-5-nitro-N-(2-phenylethyl)benzamide) in a 10-point dose-response curve (10 µM to 0.5 nM, 1% final DMSO).
Incubation: Seal the plate and incubate in the dark at RT for 2 hours to allow the covalent
reaction to reach equilibrium.
Self-Validating QC Step (Assay Integrity): Include a GW9662 (1 µM) positive control well.
Causality: If the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) emission ratio (520 nm / 495 nm) does not decrease by at least 50% in the GW9662 control, the recombinant PPARγ-LBD is either misfolded or Cys285 is fully oxidized, rendering the assay invalid.
Detection: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and 495 nm / 520 nm emission filters.
Quantitative Data Presentation
The structural modifications between the classic antagonist and the homologated probe result in distinct physicochemical shifts that dictate their utility in screening libraries.
Parameter
GW9662 (Classic Antagonist)
2-Chloro-5-nitro-N-(2-phenylethyl)benzamide
Linker Structure
N-phenyl (Rigid)
N-(2-phenylethyl) (Flexible, +2 Carbons)
Molecular Weight
276.67 g/mol
304.73 g/mol
LogP (Predicted)
~3.1
~3.7
Target Residue
Cys285 (PPARγ)
Cys285 (PPARγ)
Binding Mode
Strict Orthosteric
Orthosteric + Ω-Pocket Exploration
Expected IC50 (TR-FRET)
3.3 nM
Empirical (Dependent on linker steric clash)
Table 1: Comparative physicochemical and binding parameters demonstrating the structural divergence between the rigid baseline antagonist and the flexible phenylethyl probe.
References
Functional Consequences of Cysteine Modification in the Ligand Binding Sites of Peroxisome Proliferator Activated Receptors by GW9662
Biochemistry
URL:[Link]
An alternate binding site for PPARγ ligands
Nature Communications (via PMC)
URL:[Link]
Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ
eLife
URL:[Link]
Method
Application Note: Rational Design of Targeted Covalent Inhibitors Using the 2-Chloro-5-nitrobenzamide Scaffold
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Covalent Ligand Discovery, Keap1-Nrf2 Pathway Activation, and Cysteine-Directed Electrophilic Warheads Executive Summary & Me...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Focus: Covalent Ligand Discovery, Keap1-Nrf2 Pathway Activation, and Cysteine-Directed Electrophilic Warheads
Executive Summary & Mechanistic Rationale
The development of Targeted Covalent Inhibitors (TCIs) has experienced a renaissance, driven by the need to drug "undruggable" targets and achieve prolonged pharmacodynamics. The 2-chloro-5-nitrobenzamide scaffold—specifically utilizing derivatives like 2-chloro-5-nitro-N-(2-phenylethyl)benzamide —represents a highly tunable, privileged pharmacophore for covalent drug design[1][2].
The Causality of the Scaffold's Reactivity
The mechanistic elegance of this scaffold lies in its precise stereoelectronic arrangement:
The Electrophilic Warhead: The nitro group at the C5 position acts as a powerful electron-withdrawing group (EWG). Through resonance, it depletes electron density from the C2 position, highly activating the adjacent carbon-chlorine bond. This primes the molecule for Nucleophilic Aromatic Substitution (SNAr) specifically by low-pKa thiolate anions (such as reactive cysteine residues in protein binding pockets)[3].
The Recognition Element: While the prototypical member of this class, GW9662 (2-chloro-5-nitro-N-phenylbenzamide), is a potent irreversible antagonist of PPARγ[4][5], substituting the N-phenyl group with an N-(2-phenylethyl) moiety introduces a flexible, two-carbon spacer. This structural modification allows the terminal phenyl ring to probe deeper, more complex hydrophobic sub-pockets, effectively shifting the target selectivity profile away from PPARγ and toward other cysteine-rich regulatory sensors, most notably the Keap1-Nrf2 antioxidant pathway [2][3].
By exploiting this SNAr mechanism, the scaffold promotes the dissociation of the Nrf2 transcription factor from its negative regulator Keap1, allowing Nrf2 to translocate to the nucleus and activate cytoprotective genes[1][2].
Pathway Visualization: Keap1-Nrf2 Activation
To understand the downstream pharmacological effects of the 2-chloro-5-nitro-N-(2-phenylethyl)benzamide scaffold, we must map its interaction with the Keap1 sensor. The covalent modification of specific Keap1 cysteines (e.g., Cys151) induces a conformational change that halts the ubiquitination and subsequent proteasomal degradation of Nrf2[3].
Mechanism of Keap1-Nrf2 activation via covalent SNAr modification by the benzamide scaffold.
Self-Validating Experimental Protocols
To rigorously evaluate 2-chloro-5-nitro-N-(2-phenylethyl)benzamide as a lead compound, researchers must employ orthogonal assays that validate both the chemical mechanism (covalent binding) and the biological consequence (pathway activation).
Protocol A: Intact Protein LC-MS/MS for Covalent Adduct Validation
Purpose: To definitively establish that the biological activity is driven by covalent modification rather than reversible allosteric binding. Detecting the exact mass shift corresponding to the loss of HCl validates the SNAr mechanism[3].
Materials:
Recombinant human Keap1 protein (Kelch domain)
2-chloro-5-nitro-N-(2-phenylethyl)benzamide (10 mM stock in DMSO)
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl. (Causality note: pH 8.0 is chosen to ensure a sufficient population of reactive thiolate anions without denaturing the protein).
Step-by-Step Workflow:
Protein Preparation: Dilute recombinant Keap1 to a final concentration of 2 µM in the Reaction Buffer.
Compound Incubation: Add the benzamide compound to achieve a final concentration of 20 µM (10:1 ligand-to-protein ratio). Causality note: This excess ensures pseudo-first-order kinetics, allowing for the accurate calculation of the inactivation rate constant (
).
Time-Course Sampling: Incubate at room temperature. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching: Quench the reaction by adding 1 µL of 10% formic acid to each aliquot to protonate the thiols and halt the SNAr reaction.
Desalting & LC-MS/MS: Analyze the samples using a high-resolution mass spectrometer (e.g., LTQ-Orbitrap). Deconvolute the raw spectra to determine the intact protein mass.
Validation Checkpoint: A successful covalent modification will show a time-dependent depletion of the wild-type Keap1 mass peak and the appearance of a new peak shifted by +268.08 Da (Mass of compound [304.73] minus HCl [36.46]).
Purpose: To confirm that the covalent modification of Keap1 translates to functional Nrf2 activation, while simultaneously ruling out false positives caused by cellular toxicity[3].
Step-by-Step Workflow:
Cell Seeding & Transfection: Seed HaCaT keratinocytes in a 96-well plate. Co-transfect cells with a pGL3-8×ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid.
Compound Treatment: After 24 hours, treat the cells with a concentration gradient (0.1 µM to 50 µM) of the benzamide scaffold. Include tBHQ (50 µM) as a positive control and DMSO (0.1%) as a vehicle control.
Incubation: Incubate for 16 hours. Causality note: 16 hours provides sufficient time for Nrf2 stabilization, nuclear translocation, and downstream reporter gene translation.
Multiplexed Readout:
First, add a fluorogenic cell viability reagent (e.g., CellTiter-Fluor) to measure live-cell protease activity.
Second, lyse the cells and add the Dual-Luciferase reagents to quantify ARE-driven luminescence.
Validation Checkpoint: Normalize the Firefly luciferase signal to both the Renilla signal (transfection efficiency) and the viability signal (cytotoxicity). If a compound shows high luminescence but low viability, it is a toxic electrophile causing generalized stress, not a targeted Keap1 modifier.
Quantitative Structure-Activity Relationship (SAR) Data
The substitution of the amide nitrogen plays a critical role in directing the 2-chloro-5-nitrobenzamide warhead to specific targets. The table below summarizes the comparative reactivity and biological targeting of various scaffold derivatives based on established literature models[1][2][3][4].
Compound Derivative
Amide R-Group
Keap1 Covalent Adduct Formation ()
Nrf2 ARE Activation (Fold Induction at 10 µM)
PPARγ Antagonism (IC)
Primary Target Profile
GW9662
-Phenyl
~45 min
5.5-fold
3.3 nM
PPARγ Selective
Target Scaffold
-(2-phenylethyl)
~30 min
8.2-fold
>1000 nM
Keap1-Nrf2 Selective
Alkyl Analog
-Butyl
~60 min
2.1-fold
>5000 nM
Weak / Non-selective
Data Interpretation: Extending the linker to a 2-phenylethyl group abrogates the tight binding required for the PPARγ ligand-binding domain, while simultaneously optimizing the geometry for Keap1 Kelch domain insertion, resulting in superior Nrf2 activation[2][3][4].
References
Identification of UV-protective Activators of Nuclear Factor Erythroid-derived 2-Related Factor 2 (Nrf2) by Combining a Chemical Library Screen with Computer-based Virtual Screening
Journal of Biological Chemistry / National Institutes of Health (NIH)[Link]
Hierarchical Mechanistic Modeling of Complex Toxicity Endpoints from Public Concentration–Response Data
Environmental Science & Technology / ACS Publications[Link]
PPAR-γ in Melanoma and Immune Cells: Insights into Disease Pathogenesis and Therapeutic Implications
International Journal of Molecular Sciences / MDPI[Link]
Application Note: Scalable Synthesis and Process Optimization of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview The compound 2-chloro-5-nitro-N-(2-pheny...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Overview
The compound 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS No. 19007-50-2) is a highly functionalized building block utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Structurally, it features a benzamide core with a highly activated halogen atom.
When scaling up the synthesis of this molecule from the milligram to the multi-gram or kilogram scale, process chemists face a critical chemoselectivity challenge. The standard approach involves the Schotten-Baumann-type coupling of 2-chloro-5-nitrobenzoyl chloride with 2-phenylethylamine (phenethylamine)[2]. However, the chlorine atom at the 2-position is strongly activated toward Nucleophilic Aromatic Substitution (SNAr) by both the ortho-carbonyl group and the para-nitro group.
The Causality of Experimental Design:
If the reaction temperature is not strictly controlled, or if an excess of the nucleophilic phenethylamine is used without a secondary base, the amine can attack the aromatic ring, displacing the chlorine atom to form an unwanted N-substituted 5-nitroanthranilic acid derivative[3]. To prevent this SNAr side-reaction and ensure exclusive amide bond formation, the protocol must utilize a non-nucleophilic acid scavenger (such as N,N-Diisopropylethylamine, DIPEA) and strictly maintain cryogenic to sub-ambient temperatures (0–5 °C) during the electrophilic addition phase.
Process Safety & Analytical Validation
A self-validating protocol requires built-in analytical checkpoints to ensure process safety and product integrity before moving to subsequent steps.
In-Process Control (IPC): The reaction progress must be monitored via HPLC (UV detection at 254 nm). The disappearance of the acid chloride (often observed as the methyl ester if quenched with methanol for HPLC analysis) and the absence of the SNAr byproduct validate the temperature control system.
Workup Rationale: The use of a 1M HCl wash is critical. It protonates any unreacted phenethylamine and the DIPEA, partitioning them into the aqueous waste stream. A subsequent saturated NaHCO₃ wash neutralizes residual acid, ensuring the organic phase contains only the neutral benzamide product[2].
Purification: Chromatography is unfeasible for scale-up. The process utilizes the differential solubility of the product in a Toluene/Heptane system to induce crystallization, yielding high-purity material directly from the reactor.
Experimental Workflow Visualization
Workflow for the scalable synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry designed to maximize yield while suppressing the SNAr byproduct.
Reagent / Material
MW ( g/mol )
Equivalents
Mass/Vol (per 100g scale)
Function
2-Chloro-5-nitrobenzoyl chloride
220.01
1.00
100.0 g
Electrophile
2-Phenylethylamine
121.18
1.05
57.8 g
Nucleophile
N,N-Diisopropylethylamine (DIPEA)
129.24
1.20
70.5 g
Acid Scavenger
Toluene (Anhydrous)
92.14
10 vol
1.0 L
Reaction Solvent
Heptane
100.20
5 vol
500 mL
Anti-solvent
Detailed Scale-Up Protocol
Note: This procedure is intended for execution in a professional, fully equipped chemical laboratory utilizing standard engineering controls (e.g., walk-in fume hoods, jacketed glass reactors, and appropriate PPE).
Step 1: Reactor Preparation and Amine Charging
Purge a 2.0 L jacketed glass reactor with dry Nitrogen (N₂) for 15 minutes to ensure an inert atmosphere.
Charge the reactor with anhydrous Toluene (500 mL, 5 volumes).
Add 2-Phenylethylamine (57.8 g, 1.05 eq) and DIPEA (70.5 g, 1.20 eq) to the reactor with moderate agitation (200 rpm).
Set the chiller unit to cool the reaction mixture to an internal temperature of 0 °C to 5 °C.
Step 2: Electrophile Addition (Exotherm Control)
In a separate, dry addition funnel, dissolve 2-Chloro-5-nitrobenzoyl chloride (100.0 g, 1.00 eq) in anhydrous Toluene (500 mL, 5 volumes).
Begin the dropwise addition of the acid chloride solution into the reactor.
Critical Causality Step: The formation of the amide bond is highly exothermic. Adjust the addition rate to ensure the internal reactor temperature strictly does not exceed 10 °C. Exceeding this threshold significantly increases the risk of the amine displacing the activated ortho-chlorine atom[3].
Once addition is complete, maintain the temperature at 5 °C for 1 hour, then allow the reactor to slowly warm to 20 °C over 2 hours.
Step 3: IPC and Quenching
Withdraw a 0.5 mL aliquot, quench with 1 mL of methanol, and analyze via HPLC. Proceed to workup only when the acid chloride peak is < 1.0% Area.
Quench the reaction by adding 1M Aqueous HCl (300 mL) directly to the reactor. Stir vigorously for 15 minutes.
Step 4: Phase Separation and Washing
Stop agitation and allow the phases to separate for 20 minutes. Drain the lower aqueous phase (containing DIPEA·HCl and unreacted phenethylamine salts) into a designated acidic waste carboy[2].
Wash the retained organic phase sequentially with Saturated Aqueous NaHCO₃ (300 mL) to neutralize residual acid, followed by Brine (300 mL) to remove water from the organic layer.
Drain the aqueous layers.
Step 5: Crystallization and Isolation
Transfer the organic phase to a clean reactor configured for distillation. Concentrate the Toluene solution under reduced pressure (approx. 150 mbar, 40 °C) to approximately 3 volumes (300 mL).
Cool the concentrated solution to 20 °C.
Slowly charge Heptane (500 mL, 5 volumes) over 45 minutes as an anti-solvent to induce crystallization. A thick off-white to pale yellow slurry will form.
Cool the slurry to 0 °C and age for 2 hours to maximize yield.
Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake with cold Heptane (100 mL).
Dry the solid in a vacuum oven at 45 °C to constant weight.
Mutschler, E., et al. (1991). N-substituted 5-nitroanthranilic acids, a process for their preparation, their use, and pharmaceutical products based on these compounds (U.S. Patent No. 4,994,493A). U.S. Patent and Trademark Office.
Application Notes & Protocols for 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling and storage of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. As a substituted benz...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and storage of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. As a substituted benzamide with chloro and nitro functionalities, this compound requires specific protocols to ensure the safety of laboratory personnel and maintain its chemical integrity. These application notes are designed to provide not only procedural steps but also the scientific rationale behind them, empowering researchers to work with this compound confidently and safely. The information herein is synthesized from safety data sheets of structurally similar compounds and established principles of chemical safety.
Introduction: Understanding the Compound's Reactivity and Hazards
2-chloro-5-nitro-N-(2-phenylethyl)benzamide is a molecule that combines several key functional groups, each contributing to its overall chemical properties and potential hazards. The benzamide core provides a stable aromatic scaffold. The chloro and nitro groups are electron-withdrawing, influencing the reactivity of the benzene ring. The nitroaromatic functionality, in particular, necessitates careful handling due to potential thermal instability and toxicological concerns.
Hazard Identification and Mitigation
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary hazards associated with 2-chloro-5-nitro-N-(2-phenylethyl)benzamide are inferred from its structural components.
Summary of Potential Hazards
Hazard Class
Potential Effect
Mitigation Strategy
Skin Irritation/Sensitization
May cause skin irritation and allergic reactions upon contact.[1][2]
Wear appropriate chemical-resistant gloves and a lab coat. Avoid prolonged or repeated skin contact.
Technical Support Center: Purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
Welcome to the Technical Support Center for the isolation and purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2)[1][2]. This compound is a highly valuable intermediate in the synthesis of pepti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2)[1][2]. This compound is a highly valuable intermediate in the synthesis of peptidomimetics and combinatorial drug libraries[3][4].
Because this molecule contains a highly lipophilic 2-phenylethyl tail, a rigid benzamide core, and strongly electron-withdrawing groups (chloro, nitro), its solubility profile and crystallization behaviors are distinct. This guide provides field-validated methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity recovery from crude amidation reaction mixtures.
Mechanistic Pathways & Workflow Visualization
To effectively purify this compound, one must first understand the causality of the impurities present in the crude mixture. The synthesis typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2-phenylethylamine[3].
Synthesis pathway and generation of common crude impurities.
Based on this impurity profile, the purification strategy must be tailored to remove highly polar acids and basic amines from the neutral, hydrophobic benzamide product.
Workflow for the purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
Step-by-Step Purification Methodologies
Protocol A: Flash Column Chromatography
This method is mandatory if the crude product contains significant amounts of unreacted starting materials or structurally similar side-products[5][6].
Pre-treatment (Self-Validating Step): Perform an aqueous workup. Wash the organic reaction mixture (e.g., in Dichloromethane) sequentially with 1M HCl (removes unreacted 2-phenylethylamine) and saturated aqueous
(removes 2-chloro-5-nitrobenzoic acid). Dry over anhydrous .
Sample Loading: Dry load the crude product. Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add silica gel (approx. 3x the crude weight), and evaporate to a free-flowing powder under reduced pressure. Causality: Dry loading prevents the poor solubility of the benzamide in the initial non-polar eluent from causing band broadening.
Column Packing: Slurry-pack a glass column with normal-phase silica gel (230-400 mesh) using 100% n-Hexane.
Gradient Elution:
Begin elution with 10% Ethyl Acetate (EtOAc) in n-Hexane to flush out non-polar impurities.
Gradually increase the polarity to 30% EtOAc in n-Hexane. The target benzamide typically elutes at this concentration.
Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC) using 30% EtOAc/Hexanes. The product will appear as a strong UV-active spot (due to the nitroaromatic ring) at approximately
.
Protocol B: Recrystallization
Recrystallization is ideal for upgrading the purity of material that is already >85% pure, leveraging the differential solubility of the target molecule versus trace impurities[5][7].
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of boiling Ethyl Acetate (EtOAc) just until the solid completely dissolves. Causality: EtOAc disrupts the intermolecular hydrogen bonding of the amide groups, allowing dissolution.
Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot n-Hexane dropwise until the solution becomes slightly turbid (cloudy). Add a single drop of hot EtOAc to clear the turbidity.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling allows the thermodynamically favored, highly ordered benzamide crystal lattice to form, excluding impurities.
Maturation & Isolation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold n-Hexane to remove surface mother liquor.
Quantitative Data Summary
Parameter
Flash Column Chromatography
Recrystallization
Ideal Starting Purity
< 85%
> 85%
Expected Yield Recovery
75% – 85%
60% – 75%
Final Purity (HPLC)
> 98%
> 99.5%
Processing Time
3 – 5 hours
12 – 24 hours
Primary Impurity Removed
Unreacted starting materials
Trace isomers, colored degradation products
Target (30% EtOAc/Hex)
~0.40
N/A
Troubleshooting Guides & FAQs
Q1: My product co-elutes with unreacted 2-phenylethylamine during flash chromatography, causing severe peak streaking. How do I resolve this?A1: Causality: 2-phenylethylamine is a primary amine. Its basic nitrogen interacts strongly with the acidic silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) on the silica gel stationary phase, causing it to streak down the column and contaminate the benzamide fractions.
Solution: The most effective fix is preventative: ensure a rigorous 1M HCl aqueous wash during the workup phase. The acid protonates the amine to form a water-soluble ammonium salt, partitioning it entirely into the aqueous layer. If you must separate them on the column, add 1% Triethylamine (TEA) to your EtOAc/Hexane mobile phase. The TEA will competitively bind to the acidic silanol sites, preventing the 2-phenylethylamine from streaking.
Q2: During recrystallization, the product forms an oily layer at the bottom of the flask instead of crystals ("oiling out"). What causes this and how can it be fixed?A2: Causality: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the solution is higher than the melting point of the solute-impurity mixture. The highly lipophilic 2-phenylethyl group makes this molecule prone to separating as a hydrophobic oil if the solvent polarity drops too rapidly (e.g., adding too much n-Hexane too quickly) or if the crude purity is too low[5].
Solution: Reheat the mixture until the oil dissolves back into the solution. Add a small amount (1-2 mL) of the good solvent (EtOAc) to lower the saturation temperature. Allow the flask to cool much more slowly by placing it in a warm water bath and letting the entire bath cool to room temperature naturally. If oiling persists, your crude material contains too many impurities disrupting the crystal lattice; you must perform flash chromatography first.
Q3: I am detecting a massive, highly UV-active impurity stuck at the baseline (
) on my TLC plate. What is it, and will it ruin my column?A3: Causality: This baseline impurity is 2-chloro-5-nitrobenzoic acid. It forms when the highly reactive 2-chloro-5-nitrobenzoyl chloride starting material is hydrolyzed by trace amounts of water present in the reaction solvent or atmosphere[6].
Solution: Because it is a highly polar carboxylic acid, it will remain tightly bound to the baseline of normal-phase silica gel under standard EtOAc/Hexane conditions. It will not elute and will not contaminate your benzamide product. However, to save column space and silica, it is highly recommended to remove it prior to chromatography by washing the organic crude mixture with saturated aqueous .
Q4: Can I use reversed-phase preparative HPLC to purify this compound?A4: Causality: Yes. The presence of the 2-phenylethyl and chlorobenzene rings gives this molecule significant hydrophobicity, making it highly amenable to C18 reversed-phase chromatography[7].
Solution: Use a standard C18 preparative column. An effective gradient is 20% to 80% Acetonitrile in Water over 20 minutes. Crucial step: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to both mobile phases. This will keep any residual 2-phenylethylamine protonated (eluting it in the void volume) while the neutral benzamide target retains well and elutes sharply. Monitor UV absorbance at 254 nm.
References
Beilstein Journal of Organic Chemistry. "Catalyst-controlled intramolecular aza-Michael reaction for the elaboration of enantioenriched benzamide derivatives". Beilstein Journals. URL:[Link]
Technical Support Center: Recrystallization of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
Executive Summary & Chemical Profile[1][2][3] This guide addresses the purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide . This molecule possesses a "hybrid" solubility profile: The Core (Polar): The 2-chloro-5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1][2][3]
This guide addresses the purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide . This molecule possesses a "hybrid" solubility profile:
The Core (Polar): The 2-chloro-5-nitrobenzamide moiety is electron-deficient and polar, capable of hydrogen bonding.[1][2]
The Tail (Lipophilic): The N-(2-phenylethyl) chain adds significant lipophilicity and flexibility, lowering the melting point relative to the parent benzoic acid.[1]
The Challenge: The primary difficulty in recrystallizing this compound is separating it from its two main precursors: 2-chloro-5-nitrobenzoic acid (hydrolysis byproduct) and 2-phenylethylamine (starting material).[1][2]
Solvent Selection Matrix
Do not rely on a single solvent.[1][3] Use this matrix to select the best system based on your crude material's behavior.
Solvent System
Role
Application Context
Pros/Cons
Ethanol / Water
Primary Rec.
Best Starting Point. Ideal for final polishing of material that is already >85% pure.[1][2]
Pros: Green, cheap, effective for benzamides.Cons: High boiling point of water can make drying slow.
Ethyl Acetate / Heptane
Secondary Rec.
Use if the compound "oils out" in ethanol/water.
Pros: Lower boiling point; easier to remove solvent.Cons: Heptane is flammable; less effective at removing polar impurities.
Toluene
High-Temp Rec.
Use for highly crystalline, high-melting crude material that is insoluble in alcohols.[1][2]
Pros: Excellent for nitro-aromatics.Cons: High boiling point; difficult to remove trace solvent.[1][2]
Acetonitrile
Single Solvent
Use for rapid purification if the impurity profile is complex.
Pros: High solubility delta between hot/cold.Cons: Expensive; toxic.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for purifying this specific benzamide derivative.
Caption: Workflow for impurity identification and solvent selection. Pre-treatment (washing) is often required before recrystallization.[2]
Why this is necessary: Recrystallization is inefficient at removing large amounts of unreacted starting materials. If your crude solid is sticky or yellow/orange, perform this wash first.
Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of solid).
Acid Wash: Wash the organic layer twice with 1N HCl (removes unreacted phenylethylamine).
Base Wash: Wash the organic layer twice with saturated NaHCO₃ solution (removes hydrolyzed 2-chloro-5-nitrobenzoic acid).[1][2]
Dry: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness.
Result: You should now have a solid that is ready for high-yield recrystallization.[1][2]
Place the washed crude solid in an Erlenmeyer flask.
Add absolute Ethanol (approx. 3-5 mL per gram).
Heat to boiling on a hot plate/stirrer.
Note: If the solid does not dissolve completely in boiling ethanol, add more ethanol in 1 mL increments.
Once dissolved, remove from heat.
While still hot, add warm water dropwise down the side of the flask.
Endpoint: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.
Add 1-2 drops of ethanol to clear the solution again.[1][2]
Allow the flask to cool to room temperature undisturbed.
Cool in an ice bath (0-4°C) for 1 hour to maximize yield.
Filter the crystals and wash with cold 50% Ethanol/Water.[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: The temperature dropped too quickly, or the solvent mixture is too polar (too much water).
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of ethanol (good solvent).[6] Allow the solution to cool very slowly (wrap the flask in foil or a towel). Scratching the glass with a spatula can induce nucleation.
Q2: The product is yellow. Is this normal?
Answer: Yes. Nitro compounds often exhibit a pale yellow to yellow color. However, a deep orange or brown color indicates oxidation impurities or retained free amines. If the color is dark, perform Protocol A (Acid Wash) again or treat the hot ethanolic solution with activated charcoal before adding water.
Q3: Can I use Acetone instead of Ethanol?
Answer: Yes, Acetone/Water is a viable alternative. However, acetone evaporates much faster than water, which can sometimes lead to the product crashing out as a powder rather than forming defined crystals. Ethanol is generally more forgiving for growing quality crystals.
Q4: What is the expected melting point?
Answer: While specific literature data for this exact derivative is sparse, analogous 2-chloro-5-nitrobenzamides typically melt between 140°C and 170°C .[1][2] Unsubstituted N-phenylethylbenzamide melts around 116°C. Therefore, a melting point in the range of 130–160°C is expected.[1][2] A sharp range (<2°C) indicates high purity.
References
BenchChem. Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis. (Accessed 2026).[4] Link[2]
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General procedures for amide purification).
Google Patents. Process for producing crystal of benzenesulfonamide derivative (US20050032889A1).[1] (Analogous solvent systems for nitro-aromatics).[1][2] Link
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: CHEM-SUP-2024-882
Subject: Overcoming Steric Hindrance & Preventing Side Reactions in Ortho-Substituted Benzamide Formation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
You are encountering difficulty synthesizing 2-chloro-5-nitro-N-(2-phenylethyl)benzamide . The core challenge is not just steric hindrance from the ortho-chloro group; it is the competing electronic activation of the ring.
The para-nitro group activates the ortho-chlorine toward Nucleophilic Aromatic Substitution (SNAr) . If your reaction conditions are too aggressive (high heat) or use the wrong base, the amine will displace the chlorine instead of attacking the carbonyl, forming a secondary aniline byproduct rather than the desired amide.
Diagnostic Flowchart
Use this logic to determine your current failure mode and select the correct protocol.
Figure 1: Diagnostic logic for failure analysis. The "SNAr Side Reaction" is the most common pitfall for this specific substrate.
The Mechanics of Failure
To solve the problem, you must understand the competing pathways. The ortho-chloro group creates a "fork in the road" for the incoming amine nucleophile.
Path A (Desired): Attack on the Carbonyl Carbon
Amide.
Path B (Undesired): Attack on the Ring Carbon (holding the Cl)
SNAr (Aniline formation).
The nitro group at the 5-position makes the ring electron-deficient, lowering the energy barrier for Path B. Steric hindrance at the carbonyl (Path A) further biases the reaction toward Path B if heat is applied.
Pathway Visualization
Figure 2: Competing reaction pathways. Path A requires high activation energy at the carbonyl to outcompete the sterics, but must be run at low temperature to prevent Path B.
Recommended Protocols
Protocol A: The Acid Chloride Method (Gold Standard)
Best for: Scale-up, high purity, overcoming severe sterics.
This method converts the hindered carboxylic acid into a highly reactive acid chloride. The extreme electrophilicity of the acid chloride overcomes the steric bulk of the ortho-Cl group, allowing the reaction to proceed at
Base: DIPEA (Diisopropylethylamine) (1.1 equiv) - Do not use Pyridine (nucleophilic).
Step-by-Step:
Activation: Suspend the acid in Toluene. Add
and catalytic DMF.
Reflux: Heat to reflux (
) for 2 hours. The solution should become clear.
Evaporation: Remove Toluene and excess
completely under vacuum. (Residual will char the amine). You now have the crude Acid Chloride.
Coupling (The Critical Step): Dissolve the Acid Chloride in dry DCM. Cool to
(Ice bath).
Addition: Mix the phenethylamine (1.0 equiv) with DIPEA (1.1 equiv) in DCM. Add this mixture dropwise to the cold Acid Chloride solution.
Why? Keeping the system cold and adding the amine slowly prevents the amine from having enough energy to attack the ring (SNAr).
Workup: Stir at
for 30 mins, then warm to RT. Wash with 1N HCl, then Sat. .
Protocol B: High-Performance Coupling (Lab Scale)
Best for: Small scale (<100mg), avoiding moisture sensitivity.
Standard EDC/HOBt often fails here due to the steric bulk. You must use HATU with HOAt . The HOAt moiety provides "anchimeric assistance" (neighboring group participation) via its pyridine nitrogen, effectively "handing off" the amine to the hindered carbonyl.
Additive: HOAt (1.1 equiv) - Optional but recommended for speed.
Base: DIPEA (2.5 equiv)
Solvent: DMF or NMP (Dry)
Step-by-Step:
Dissolve the acid and DIPEA in DMF at RT. Stir for 5 mins.
Add HATU (and HOAt if available). Stir for 5-10 mins to form the activated ester.
Note: The solution often turns yellow/orange.
Add the phenethylamine (1.0 equiv).
Monitor: Stir at RT. Do NOT heat. If reaction is slow, add more time, not temperature. Heating >
risks SNAr.
Troubleshooting & FAQ
Q: Why did I lose the Chlorine atom in my product?
A: You triggered the SNAr pathway.
This happens if you used:
Too much heat: Never heat this reaction above
in the presence of the amine.
Nucleophilic Bases: Avoid Pyridine or DMAP. They can form intermediate salts that facilitate ring attack. Use hindered bases like DIPEA or TEA.
Excess Amine: A large excess of phenethylamine acts as a base and drives the displacement. Stick to 1.0–1.1 equivalents.
Q: Why not use EDC/HOBt?
A: EDC/HOBt forms an active ester that is moderately reactive. With the ortho-chloro steric wall, the amine cannot approach the carbonyl fast enough. The active ester eventually hydrolyzes or rearranges. HATU is significantly faster (orders of magnitude) and can "beat the clock" against the steric hindrance.
Q: Can I use a Microwave reactor?
A:Proceed with extreme caution. While microwaves accelerate amide coupling, they also accelerate the SNAr side reaction significantly. If you must use a microwave, use Protocol B (HATU), set the temperature ceiling to
, and limit time to 5-10 minutes.
Data Comparison: Coupling Agents
Coupling Agent
Steric Tolerance
Risk of SNAr
Recommended?
SOCl2 (Acid Chloride)
High
Low (if kept at 0°C)
YES (Primary)
HATU / HOAt
High
Low (at RT)
YES (Secondary)
T3P (Propylphosphonic anhydride)
Medium
Very Low
Yes (Green option)
EDC / HOBt
Low
Low
No
DCC
Low
Low
No (Messy workup)
References
Mechanisms of Amide Formation
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Ortho-Effect & Steric Hindrance
Pytela, O. (2018).[1] Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. Link[1]
SNAr Side Reactions in Nitro-Benzoic Acids
Baqi, Y., & Müller, C. E. (2007).[2] Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Nature Protocols / Organic Chemistry. (Demonstrates the ease of Cl displacement). Link
HATU/HOAt Methodology
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized benzamides. The synthesis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide from 2-chloro-5-nitrobenzoic acid and 2-phenylethylamine presents a classic chemoselectivity challenge.
While amidation is the primary goal, the substrate possesses a highly electrophilic aromatic core. The combination of an ortho-carbonyl group and a para-nitro group creates a synergistic 1,4-relationship that heavily activates the 2-chloro position toward Nucleophilic Aromatic Substitution (SNAr) [1]. If reaction conditions are not strictly controlled, the primary amine will act as a nucleophile not only at the carbonyl carbon (amidation) but also at the aromatic ring (SNAr), leading to a double-addition side product.
This guide provides the mechanistic insights, empirical data, and self-validating protocols required to suppress these side reactions and maximize your target yield.
Mechanistic Insight: The Chemoselectivity Competition
To solve the problem, we must first visualize the competing pathways. The activation of the carboxylic acid creates an electrophilic carbonyl, but the aromatic ring remains a competing electrophile.
Fig 1. Competing amidation and SNAr pathways during the synthesis workflow.
Quantitative Impact of Reaction Conditions
The choice of coupling strategy dictates the product distribution. SNAr reactions are accelerated by heat, excess nucleophilic amines, and polar aprotic solvents[2][3]. The table below summarizes how different parameters influence the Amide-to-SNAr ratio based on empirical optimization.
Q1: My crude mixture turned bright orange/yellow, and LC-MS shows a mass corresponding to [M + Phenethylamine - HCl]. What happened?A: You are observing the SNAr side product. Nitroaromatics are among the most powerful activating groups for SNAr[4]. When the 2-chloro group is displaced by 2-phenylethylamine, it forms a highly conjugated 2-amino-5-nitroaromatic system, which is intensely yellow/orange. This typically occurs if you use excess phenethylamine as both the reactant and the base, or if the reaction temperature exceeds 25°C.
Q2: Should I synthesize the acid chloride intermediate or use a coupling reagent?A: Avoid the acid chloride route if possible. Converting the acid to an acid chloride (e.g., via thionyl chloride) is harsh and generates HCl. To neutralize this, chemists often add excess amine, which drastically increases the local concentration of the nucleophile, driving the SNAr pathway. Instead, use mild peptide coupling reagents like HATU or EDC/HOBt. These allow you to use a stoichiometric amount of phenethylamine alongside a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
Q3: Does the choice of solvent matter for minimizing SNAr?A: Absolutely. Polar aprotic solvents like DMF or NMP stabilize the anionic Meisenheimer complex formed during the SNAr transition state, thereby accelerating the side reaction[3]. If your starting materials are soluble, switch to a less polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to kinetically disfavor the SNAr pathway.
Q4: How important is the order of addition?A: Critical. Never add the activated carboxylic acid to a concentrated pool of phenethylamine. You must activate the acid first, cool the system, and add the amine dropwise. This ensures the amine is consumed by the highly reactive carbonyl immediately, keeping its steady-state concentration too low to attack the aromatic ring.
This protocol is designed as a self-validating system. By controlling the stoichiometry, temperature, and addition rate, we kinetically isolate the amidation pathway from the SNAr pathway.
Materials Required:
2-Chloro-5-nitrobenzoic acid (1.0 eq)
2-Phenylethylamine (1.05 eq)
EDC-HCl (1.2 eq) and HOBt (1.2 eq)
DIPEA (1.5 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Pre-Activation: In an oven-dried flask under inert atmosphere, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M concentration). Add HOBt (1.2 eq) and EDC-HCl (1.2 eq).
Thermal Control: Submerge the flask in an ice-water bath and allow it to stir at 0 °C for 15 minutes to form the active ester.
Controlled Nucleophilic Addition: In a separate vial, dilute 2-phenylethylamine (1.05 eq) and DIPEA (1.5 eq) in a small volume of DCM. Add this solution dropwise (approx. 1 drop/sec) to the activated ester mixture at 0 °C. Causality: Dropwise addition prevents localized heating and keeps the amine concentration low, preventing SNAr.
Reaction Progression: Remove the ice bath and let the reaction warm to room temperature. Stir for 4 hours.
Self-Validation (TLC): Spot the reaction on a silica TLC plate (Eluent: 7:3 Hexanes/EtOAc). You should observe the consumption of the starting material (UV active) and the appearance of a single major product spot. Diagnostic cue: A faint, bright yellow spot near the baseline indicates trace SNAr product. If this spot is large, your temperature or addition rate was too high.
Quench and Workup: Dilute the mixture with additional DCM. Wash sequentially with:
1M HCl (x2) – Removes unreacted phenethylamine and DIPEA, immediately halting any further SNAr risk.
Saturated aqueous NaHCO₃ (x2) – Removes unreacted acid and HOBt.
Brine (x1).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
Fig 2. Step-by-step workflow with built-in validation to prevent SNAr.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
The Issue: Users frequently report difficulty dissolving 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in Dimethyl Sulfoxide (DMSO) at concentrations required for stock solutions (typically 10–50 mM).[1][2] Symptoms include persistent suspension, "jelly-like" solvate formation, or immediate precipitation upon aqueous dilution.[2][3]
The Chemistry:
This compound features a lipophilic benzamide core decorated with electron-withdrawing groups (2-chloro, 5-nitro) and a flexible N-phenylethyl tail.[1][2]
) acts as both a hydrogen bond donor and acceptor.[1][2] In the solid state, these molecules often form strong intermolecular H-bond networks (high crystal lattice energy) that kinetically resist solvent penetration, even in polar aprotic solvents like DMSO.[2][3]
Baseline Solubility Expectation:
Based on structural analogs (e.g., GW9662 , the N-phenyl congener), this compound should be soluble in anhydrous DMSO at concentrations
10 mg/mL [1].[2][3] If you are experiencing low solubility, the issue is likely kinetic (lattice energy) or environmental (solvent hydration), rather than thermodynamic impossibility.[2][3]
Diagnostic Workflow
Before altering your experimental design, follow this decision tree to diagnose the root cause of the solubility failure.
Figure 1: Decision matrix for troubleshooting benzamide solubility issues in DMSO.
Technical Troubleshooting Guide (FAQ Format)
Q1: I added DMSO, but the powder is just floating. Why won't it dissolve?
A: You are likely fighting Crystal Lattice Energy, not Saturation.
Benzamides are notorious for strong intermolecular hydrogen bonding in their crystal structure.[2][3] DMSO is thermodynamically capable of dissolving the compound, but it cannot "wedge" itself between the molecules at room temperature.[3]
The Fix: You must overcome the activation energy.
Heat: Warm the sealed vial to 40–50°C in a water bath for 5–10 minutes. This weakens the H-bonds.[1][2]
Sonicate: Use an ultrasonic bath (not a probe) for 10 minutes while warm.
Note: The compound is thermally stable at these temperatures (melting points of analogs are typically >150°C) [2].[3]
Q2: The solution was clear, but it turned cloudy after sitting on the bench.
A: Your DMSO has absorbed atmospheric moisture.
DMSO is highly hygroscopic.[2] It can absorb significant water from the air within hours. 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is highly hydrophobic; even 1–2% water content in DMSO can cause it to "crash out" (precipitate) [3].[1][2]
The Fix:
Always use anhydrous DMSO (stored over molecular sieves).[1][2][3]
Aliquot stock solutions immediately into single-use vials.
Store at -20°C. If a precipitate forms upon thawing, re-heat to 37°C before use.
Q3: Can I use a cosolvent if DMSO alone isn't working?
A: Yes, Ethanol is the preferred secondary solvent.
If the compound resists pure DMSO, a "co-solvency" approach can disrupt the solvent structure and aid dissolution.[3]
Protocol: Dissolve the compound in a small volume of warm Ethanol (100%) first, then slowly add DMSO.
Ratio: Final stock composition of 10% EtOH / 90% DMSO is usually well-tolerated in biological assays (dilution factor permitting).[1][2]
Q4: The compound precipitates immediately when I dilute it into cell culture media.
A: This is "Solvent Shock."
Rapid dilution of a hydrophobic stock into an aqueous buffer causes local supersaturation.[3]
The Fix:
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in media) to allow equilibration.[2][3]
Surfactant Support: Pre-warm the culture media to 37°C. If permitted, add 0.1% BSA (Bovine Serum Albumin) to the media; albumin binds hydrophobic drugs and prevents precipitation [4].[3]
Slowly add warm Saline dropwise while vortexing to prevent precipitation.
References
Context: Establishes baseline solubility for the structural analog (N-phenylbenzamide)
Context: Provides physical property data for related nitro-chloro-benzamide precursors, confirming thermal stability.
Context: Discusses the impact of moisture and particle size on benzamide dissolution.
National Institutes of Health (PMC). Investigating Spectrum of Biological Activity of Chloro-2-hydroxy-N-benzamides. Retrieved March 5, 2026, from [Link]
Context: Validates the use of DMSO/Ethanol cosolvent systems for biological screening of similar benzamide deriv
Removing unreacted phenethylamine from 2-chloro-5-nitro-N-(2-phenylethyl)benzamide mixture
Technical Support Center: Purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide Case ID: PUR-AMIDE-005 Subject: Removal of unreacted phenethylamine from reaction mixtures. Status: Active Guide Assigned Specialist:...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
Case ID: PUR-AMIDE-005
Subject: Removal of unreacted phenethylamine from reaction mixtures.
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Separation Sciences.
Executive Summary
This guide addresses the purification of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide following an acylation reaction (typically between 2-chloro-5-nitrobenzoyl chloride and phenethylamine).[1] The primary impurity of concern is unreacted phenethylamine .
Because the product is a neutral amide and the impurity is a basic primary amine, the purification strategy relies on chemoselective pH manipulation . By leveraging the significant pKa difference between the conjugate acid of phenethylamine (
) and the amide (neutral), we can quantitatively sequester the amine into the aqueous phase as a water-soluble salt, leaving the pure product in the organic phase.
Module 1: The Standard Protocol (Acid-Base Extraction)
Q: I have completed the reaction in dichloromethane (DCM). How do I remove the excess phenethylamine?
A: The most robust method is an acidic aqueous wash. Phenethylamine is a base; upon exposure to acid, it protonates to form phenethylammonium chloride, which is highly water-soluble and insoluble in organic solvents like DCM or Ethyl Acetate.
The Mechanism:
Phenethylamine: Exists as a neutral, organic-soluble free base at pH > 10.
Amide Product: Remains neutral and organic-soluble across a wide pH range.
Action: Washing with dilute HCl lowers the aqueous pH to < 2.
(Water Soluble)
Step-by-Step Protocol:
Dilution: Dilute your reaction mixture with an organic solvent (DCM or Ethyl Acetate) to ensure the product remains fully dissolved. A ratio of 10 mL solvent per gram of theoretical yield is a good starting point.
Acid Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl .
Note: If your product contains acid-sensitive groups (unlikely in this specific nitro-benzamide scaffold), use 10% Citric Acid instead.
Agitation: Shake vigorously for 2-3 minutes. Vent frequently.
Separation: Allow layers to separate.
Bottom Layer (if DCM): Contains your Product.
Top Layer (Aqueous): Contains Phenethylammonium salt (Waste).
Verification Wash: Repeat the acid wash once more to ensure quantitative removal.
Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (
) to remove residual acid, followed by Brine (Sat.[2] NaCl).[2][3]
Drying: Dry over anhydrous
or , filter, and concentrate.
Module 2: Troubleshooting & Optimization
Q: I formed a stubborn emulsion during the wash. How do I break it?
A: Emulsions often occur due to the amphiphilic nature of benzamides or the presence of fine particulates.
Immediate Fix: Add solid NaCl directly to the separatory funnel and shake gently. The increased ionic strength (Salting Out) forces water out of the organic interface.
Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This removes particulate matter stabilizing the emulsion.
Q: How do I confirm the amine is actually gone?
A: Do not rely solely on NMR. Use Thin Layer Chromatography (TLC) with a chemoselective stain.
TLC Method: Run the crude vs. purified spot using 50% EtOAc/Hexanes.
Visualization:
UV (254 nm): Shows both the amide (strong absorbance due to nitro-benzene ring) and the amine (weak absorbance).
Ninhydrin Stain: This is critical. Dip the plate in Ninhydrin and heat.
Phenethylamine: Turns distinct Red/Purple .
Amide Product: Will NOT stain (or stains very faintly yellow).
Result: If the purified spot shows no red/purple color, the amine is removed.
Q: My product is oiling out or precipitating during the acid wash.
A: This suggests the amide has low solubility in the chosen solvent at room temperature.[4]
Switch Solvents: If using Hexanes/Ether, switch to Ethyl Acetate or DCM .
Increase Volume: You may simply need more solvent.[5] Warm the organic layer slightly (warm water bath) before the wash to keep the product solubilized.
Module 3: Visualizing the Workflow
The following diagram outlines the logical flow for the purification process, distinguishing between the product path and the impurity waste stream.
Figure 1: Chemoselective extraction workflow for separating basic amines from neutral amides.
Module 4: Quantitative Data & Properties
Understanding the physicochemical properties is key to successful extraction.
Compound
Molecular Weight
pKa (Approx)
Solubility (Water)
Solubility (DCM/EtOAc)
Phenethylamine
121.18 g/mol
9.83 (Conj. Acid) [1]
Soluble
Soluble
Phenethylammonium Cl
157.64 g/mol
N/A (Salt)
Highly Soluble
Insoluble
Target Amide
~304.7 g/mol
Neutral
Insoluble
Soluble
Key Insight: The pKa of 9.83 means that at pH 1 (1M HCl), the ratio of protonated (water-soluble) amine to free amine is
. This ensures theoretically perfect separation [1][2].
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amide Coupling Work-up Procedures. Retrieved from [Link]
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
University of Rochester. (n.d.). Work-up of Organic Reactions: Removing Sticky Reagents. Retrieved from [Link]
Technical Support Center: Separation of Isomers and Byproducts in Nitrobenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for nitrobenzamide synthesis and purification. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nitrobenzamide synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with separating the ortho-, meta-, and para-isomers of nitrobenzamide and eliminating process-related byproducts. The following sections provide in-depth, experience-based answers to frequently encountered problems, detailed troubleshooting workflows, and validated experimental protocols.
This section addresses the fundamental chemistry that leads to the formation of isomeric mixtures and unwanted byproducts during the synthesis of nitrobenzamide.
???+ question "Q1: I performed a direct nitration of benzamide and obtained a mixture of products. Is this expected?"
???+ question "Q2: How can I control the isomer ratio during the direct nitration synthesis?"
???+ question "Q3: My reaction produced a low yield and dark, tar-like substances. What are the common causes?"
???+ question "Q4: What is the most reliable method for obtaining a pure, single isomer of nitrobenzamide?"
Section 2: Visual Workflows & Logic Diagrams
Diagram 1: General Synthesis & Purification Workflow
This diagram illustrates the two primary strategic approaches for producing pure nitrobenzamide isomers.
Caption: High-level strategies for nitrobenzamide synthesis.
Diagram 2: Logic of Isomer Formation
This diagram explains the chemical logic behind the formation of a mixed-isomer product during direct nitration.
Caption: Influence of acidity on the directing effect of the amide group.[1]
Section 3: Troubleshooting Guide - Separation and Purification
This section provides solutions to specific issues that may arise during the purification of crude nitrobenzamide.
???+ question "Q5: My recrystallization is not effectively separating the isomers. What should I do?"
???+ question "Q6: I have a low overall yield after purification. What are the likely causes?"
???+ question "Q7: When should I choose column chromatography over recrystallization?"
Diagram 3: Troubleshooting Poor Isomer Separation
Caption: A logical workflow for troubleshooting separation issues.
Section 4: Analytical Characterization of Isomers
Accurate identification of the separated products is a critical step for validation. A combination of analytical techniques is required for unambiguous structural confirmation.
???+ question "Q8: How can I definitively confirm the identity and purity of my separated isomers?"
???+ question "Q9: What HPLC and GC methods are suitable for analyzing my nitrobenzamide samples?"
Section 5: Data Summary Tables
Table 1: Physicochemical Properties of Nitrobenzamide Isomers
The distinct physical properties of the isomers, particularly their melting points, are the basis for separation by crystallization.
Note: The para isomer's high degree of symmetry allows for more efficient crystal lattice packing, resulting in a significantly higher melting point.[2]
Table 2: Recommended HPLC and GC Columns for Nitroaromatic Analysis
This table provides starting points for method development in the analysis of nitrobenzamide isomers.
CAUTION: These protocols involve the use of concentrated acids and highly reactive reagents. Always perform these experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of Mixed-Isomer Crude Product (Standard Mixed-Acid Nitration)[1]
Prepare Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly and carefully add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid with continuous stirring. Keep this mixture cold.
Prepare Benzamide Solution: In a separate round-bottom flask, dissolve 10 g of benzamide in 20 mL of concentrated sulfuric acid.
Cool Benzamide Solution: Cool the benzamide solution to 0-5 °C in an ice-salt bath.
Nitration: Add the cold nitrating mixture dropwise to the benzamide solution with vigorous and constant stirring. It is critical to ensure the internal temperature does not rise above 10 °C.[5]
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting benzamide is consumed.
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
Isolation: The precipitated solid, which is a mixture of nitrobenzamide isomers, is collected by vacuum filtration.
Washing: Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper.
Drying: Dry the solid product in a vacuum oven or desiccator. This crude product is now ready for purification.
Protocol 2: Purification by Recrystallization[3]
Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the product when hot but not when cold.
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Collection: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
Drying: Dry the purified crystals under vacuum.
Analysis: Check the purity of the crystals and the composition of the mother liquor by TLC or HPLC to assess the effectiveness of the separation.
Protocol 3: Analytical-Scale Isomer Separation by HPLC[5]
System Setup:
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm length).
Mobile Phase: Prepare an isocratic or gradient mixture of acetonitrile and water (e.g., a 50:50 v/v mixture). A small amount of acid like 0.1% formic acid can improve peak shape.
Flow Rate: Set to 1.0 mL/min.
Column Temperature: Maintain at a constant temperature, for example, 40 °C.
Detection: Set the UV detector to a wavelength of 254 nm.
Sample Preparation: Dissolve a small, accurately weighed amount of the crude nitrobenzamide mixture in the mobile phase or a compatible solvent (like acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Injection: Inject 10-20 µL of the prepared sample into the HPLC system.
Analysis: Record the chromatogram. The isomers will elute at different retention times, allowing for their identification (by comparison with standards) and quantification based on peak area.
Section 7: References
BenchChem. (2025). Troubleshooting impurities in 2-Hydroxy-6-nitrobenzamide synthesis. 6
BenchChem. (2025). A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers. 2
BenchChem. (2025). Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis. 5
BenchChem. (2025). Confirming the structure of synthesized 2-Nitrobenzamide using analytical techniques. 7
BenchChem. (2025). Strategies to enhance the regioselectivity of benzamide nitration. 1
BenchChem. (2025). Performance characteristics of different chromatographic columns for nitro compound analysis. 3
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. 8
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. 9
Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS. 4
This guide provides a rigorous structural analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , a pharmacophore scaffold common in antipsychotic and anti-infective research. Unlike standard spectral lists, this document functions as a comparative performance guide , evaluating the "performance" of different NMR solvents in resolving critical structural features and distinguishing the product from its synthetic precursors.
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
In the characterization of lipophilic amides, the choice of solvent is not merely logistical—it dictates the visibility of exchangeable protons and the resolution of aromatic multiplets. Below is a performance comparison between the two industry standards: Chloroform-d (
) and Dimethyl Sulfoxide- (DMSO-) .
Performance Matrix: Solvent Efficacy
Feature
Chloroform-d ()
DMSO-
Recommendation
Amide (NH) Detection
Poor. Signal is often broad, weak, or chemically exchanged, appearing at 6.0–7.0 ppm.
Excellent. Forms strong H-bonds, sharpening the triplet at 8.5–9.0 ppm.
High. Excellent separation of the benzoyl vs. phenyl ring protons.
Moderate. Higher viscosity causes slight line broadening; solvent peak (2.50 ppm) may interfere with benzylic protons.
Use for purity checks.
Water Interference
Low. Water appears ~1.56 ppm, usually clear of signals.
High. Water appears ~3.33 ppm, often overlapping with the signal.
Dry sample thoroughly if using DMSO.
Rotamer Separation
Distinct. Slow rotation around C-N bond may show clear rotamers.
Coalesced. Higher polarity/temperature often averages rotamers.
DMSO- simplifies the spectrum.
Comparative Insight: Reaction Monitoring
Distinguishing the product from its starting materials (2-phenylethylamine and 2-chloro-5-nitrobenzoyl chloride/acid) is the primary "performance" metric of the synthesis.
The "Alpha-Shift" Indicator: The methylene protons adjacent to the nitrogen (
) are the most reliable metric for conversion.
Starting Material (Amine):
ppm.
Product (Amide):
ppm.
Mechanism: The formation of the amide bond introduces an electron-withdrawing carbonyl group, deshielding the adjacent methylene protons by approximately +0.7 ppm.
Structural Diagnosis & Interpretation Logic
The Aromatic "Fingerprint" (Benzoyl Ring)
The 2,5-disubstitution pattern on the benzoyl ring creates a distinct coupling tree. Unlike a monosubstituted ring, this system lacks symmetry, producing three distinct signals.
H-3 (Ortho to Cl): Resides in a crowded environment but is shielded relative to the nitro-adjacent protons. It couples strongly to H-4.
H-4 (Ortho to
, Para to Cl): Significantly deshielded by the nitro group. It exhibits a "Doublet of Doublets" (dd) pattern due to strong ortho coupling (H-3) and weak meta coupling (H-6).
H-6 (Ortho to C=O, Meta to
): The most deshielded proton due to the combined anisotropic effect of the carbonyl and the inductive effect of the nitro group. It appears as a doublet with a small coupling constant ().
Visualization: Aromatic Coupling Logic (Graphviz)
Figure 1: Spin-spin coupling network for the trisubstituted benzoyl ring. Note that H-4 acts as the bridge, sharing couplings with both H-3 and H-6.
Comprehensive Data Table
The following data represents the expected chemical shifts in DMSO-
, chosen for its superior resolution of the amide proton.
Proton Assignment
Type
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
Mechanistic Rationale
Amide NH
Exch.
8.85 – 8.95
Broad Triplet
1H
Deshielded by C=O; splits due to neighbors.
Ar-H6
Arom.
8.45 – 8.55
Doublet (d)
1H
Anisotropic deshielding by C=O; Inductive effect of .
To ensure data integrity and reproducibility, follow this "Self-Validating" protocol. This method includes internal checks to verify that the spectrum is interpretable before you finish the session.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of the solid benzamide.
Solvent: Add 0.6 mL of DMSO-
(preferred for full characterization).
Validation Check: Ensure the solution is completely clear. Any turbidity indicates undissolved solid, which will broaden peaks and ruin integration.
Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any particulate remains.
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).
Scans (NS): Minimum 16 scans (64 preferred for clean baselines on small samples).
Relaxation Delay (D1): Set to 2.0 seconds .
Why? The aromatic protons (especially isolated H-6) have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect proton counting (e.g., H-6 integrating to 0.8H instead of 1.0H).
Step 3: The
Shake (The "Trust" Test)
If the Amide NH signal is ambiguous or overlaps with aromatics:
Acquire the standard spectrum.
Add 1 drop of
to the NMR tube.
Shake vigorously and wait 2 minutes.
Re-acquire.
Result: The signal at ~8.9 ppm (NH) will vanish. The signal at ~3.3 ppm (
) will grow significantly.
Validation: This confirms the identity of the amide proton and reveals any signals hidden underneath it.
Visualization: Synthesis & Validation Workflow
Figure 2: Logical workflow for validating successful amide formation using NMR shift markers.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constants and substituent effects).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for 2-chloro-5-nitrobenzoic acid and phenethylamine reference spectra).
PubChem. (2024). 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link] (Standard for solvent impurity identification).
Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift prediction rules).
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Drug Discovery Chemists, DMPK Scientists, and Analytical Method Developers.
Executive Summary
This guide provides an in-depth structural elucidation and fragmentation analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide , a representative scaffold for CNS-active agents and anti-infective benzamide derivatives.
In drug development, unambiguous identification of such intermediates is critical for impurity profiling and metabolite identification (MetID). This guide compares two primary analytical approaches—Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) —to demonstrate how "soft" and "hard" ionization techniques yield complementary structural data.
B-Ring: Phenylethyl group (source of tropylium ions).
Structural Context & Theoretical Fragmentation[1]
Before analyzing spectra, one must predict the "break points" based on bond dissociation energies (BDE) and charge localization.
Mechanism of Fragmentation (ESI-CID)
In Positive ESI (
), the proton localizes on the amide oxygen or nitrogen. Collision-Induced Dissociation (CID) drives the fragmentation primarily through Charge-Remote Fragmentation and Inductive Cleavage .
Primary Pathway: Amide Bond Cleavage
The most diagnostic cleavage occurs at the amide bond (
).
Acylium Ion Formation: The bond breaks to retain the charge on the benzoyl moiety, generating the 2-chloro-5-nitrobenzoyl cation (
184/186).
Neutral Loss: The phenylethylamine portion is lost as a neutral molecule (121 Da).
Secondary Pathway: The Tropylium Rearrangement
The phenylethyl tail is prone to benzylic cleavage.
Tropylium Ion (
): The benzyl cation rearranges to the highly stable, aromatic tropylium ion at 91 .[1] This is a "fingerprint" marker for the phenylethyl group.
Chlorine Isotope Pattern: All fragments containing the A-ring will exhibit a characteristic 3:1 intensity ratio (
) separated by 2 Da.
Nitro Group Loss: High-energy collisions may strip the nitro group (
, 46 Da) or NO (30 Da).
Visualization: Fragmentation Pathway
Figure 1: Predicted ESI-MS/MS fragmentation pathway. Blue indicates the parent ion; Red/Green indicate primary diagnostic fragments.
Comparative Analysis: ESI-MS/MS vs. EI-MS
For drug development, choosing the right ionization mode is critical. Below is a performance comparison of this compound under Soft (ESI) and Hard (EI) ionization.
Performance Matrix
Feature
Method A: ESI-MS/MS (CID)
Method B: EI-MS (70 eV)
Primary Application
Quantification (PK/PD) & Metabolite ID
Identification (Library Matching)
Ion Type
Even-electron ions ()
Odd-electron radical cations ()
Molecular Ion
Strong ( 305)
Weak or Absent (due to instability)
Base Peak
Often 305 or 184 (Acylium)
Often 91 (Tropylium) or 184
Diagnostic Value
High for molecular weight confirmation.
High for structural fingerprinting .
Limitations
"Blind" to some rearrangements; adduct formation ().
Difficult to see parent ion; requires volatile sample.
Detailed Technical Insight
ESI-MS/MS (The "Soft" Approach):
Why use it: Essential for LC-MS bioanalysis. The spectrum is cleaner, dominated by the
peak.
Observation: At low Collision Energy (CE ~15-20 eV), you will see minimal fragmentation. At high CE (>35 eV), the
184 (Acylium) becomes the base peak.
Causality: The amide bond is the "thermodynamic sink" for fragmentation energy in protonated amides.
EI-MS (The "Hard" Approach):
Why use it: For purity analysis of the synthesized intermediate (GC-MS).
Observation: The molecular ion (
304) will be very weak. The spectrum will be dominated by 91 (Tropylium) and 183 (Acylium radical).
Causality: The 70 eV energy imparts excess internal energy, causing rapid decomposition of the radical cation.
Experimental Protocol: LC-MS/MS Characterization
To validate the fragmentation pattern described above, follow this self-validating workflow. This protocol ensures that observed fragments are genuine product ions and not in-source decay artifacts.
Workflow Diagram
Figure 2: Step-by-step method development workflow for structural confirmation.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide in 1 mL DMSO (Stock).
Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
305 and 307. The intensity of 307 must be ~33% of 305 (characteristic of ).
Product Ion Scan (MS2):
Precursor: Select
305.0.
Collision Energy (CE) Ramp: 10, 20, 40 eV.
Gas: Argon or Nitrogen.
Data Interpretation (The "Self-Check"):
Low Energy (10 eV): Should show mostly parent (
).
Medium Energy (20-30 eV): Appearance of
184 (Acylium) and 122 (Amine).
High Energy (40+ eV): Appearance of secondary fragments like
156 (loss of CO) and 91 (Tropylium).
Quantitative Data Summary
The following table summarizes the theoretical fragment ions you must monitor to confirm the structure.
Fragment Ion ()
Identity
Origin
Relative Abundance (Est.)
305.0
Parent Molecule
100% (Low CE)
307.0
Isotope
~33% of 305
184.0
Acylium Ion (Amide cleavage)
100% (High CE)
156.0
Phenyl Cation (Loss of CO)
10-20%
122.1
Protonated Phenylethylamine
5-15%
105.1
Ethylbenzene cation
<10%
91.1
Tropylium Ion
20-50%
Critical Note on Isomers: If you observe a fragment at
138 (loss of nitro group first), verify your source. Nitro groups on aromatic rings are generally stable until the skeletal backbone fragments, unless the nitro group is sterically crowded (ortho-effect), which is possible here due to the 2-chloro substituent.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Holčapek, M., et al. (2010). "Fragmentation of isomeric nitrobenzamides." Journal of Mass Spectrometry. (Validates nitro-aromatic fragmentation patterns).
NIST Mass Spectrometry Data Center. "Benzamide and Phenylethylamine derivatives fragmentation data." (Authoritative database for standard fragment ions like m/z 105 and 91).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4] (Reference for Chlorine isotope patterns and ortho-effects).
A Comparative Guide to HPLC Methods for the Analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, a key intermediate in various synthetic pat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, a key intermediate in various synthetic pathways.[1][2][3] As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical needs. We will explore a conventional reversed-phase HPLC (RP-HPLC) method and a more rapid Ultra-High-Performance Liquid Chromatography (UHPLC) approach, presenting supporting data and experimental protocols for each.
Introduction to the Analyte
2-chloro-5-nitro-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a chlorinated and nitrated phenyl ring attached to a phenylethylamine moiety via an amide linkage.[4] The accurate determination of its purity and the identification of any related impurities are critical for its application in research and development.[3] The predicted XlogP of 3.7 suggests that this compound is sufficiently nonpolar for effective separation by reversed-phase chromatography.[4]
Physicochemical Properties of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
This method is designed for robustness and is suitable for routine quality control applications where speed is not the primary concern.
Rationale for Method Development
The choice of a C18 stationary phase is based on the nonpolar nature of the analyte, as indicated by its predicted XlogP.[4] The mobile phase, a mixture of acetonitrile and water, provides a common and effective solvent system for reversed-phase chromatography. The addition of a small amount of phosphoric acid to the aqueous phase helps to protonate any free silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape. A detection wavelength of 254 nm is chosen based on the typical UV absorbance of nitroaromatic compounds.
Experimental Protocol
Sample Preparation:
Prepare a stock solution of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide at a concentration of 1 mg/mL in acetonitrile.
Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.
Filter the final solution through a 0.45 µm syringe filter prior to injection.
This method is optimized for high-throughput analysis, offering a significant reduction in run time without compromising separation efficiency.
Rationale for Method Development
The use of a sub-2 µm particle size column in UHPLC allows for faster separations at higher linear velocities without a significant loss in efficiency. This is due to the reduced diffusion path for the analyte within the stationary phase particles. The shorter column length and higher flow rate contribute to a drastically reduced analysis time. The mobile phase composition is similar to the HPLC method, but the gradient is much steeper to elute the compound of interest more quickly.
Experimental Protocol
Sample Preparation:
Prepare a stock solution of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide at a concentration of 1 mg/mL in acetonitrile.
Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Instrumentation and Conditions:
Parameter
Condition
UHPLC System
UHPLC system with UV detector
Column
C18, 1.8 µm particle size, 2.1 x 50 mm
Mobile Phase
A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient
50% B to 95% B over 2 minutes
Flow Rate
0.8 mL/min
Injection Volume
2 µL
Column Temperature
40 °C
Detection
UV at 254 nm
Expected Performance Data
Parameter
Expected Value
Retention Time (tR)
~ 1.8 min
Tailing Factor (Tf)
≤ 1.3
Theoretical Plates (N)
> 8000
Comparative Analysis
Parameter
Method 1: RP-HPLC
Method 2: UHPLC
Run Time
~ 12 minutes (including equilibration)
~ 3 minutes (including equilibration)
Solvent Consumption
High
Low
Throughput
Lower
Higher
Backpressure
Lower
Higher
Sensitivity
Good
Excellent (due to sharper peaks)
Robustness
High
Moderate (more susceptible to clogging)
Experimental Workflow
Caption: Workflow for the HPLC analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
Discussion and Conclusion
The choice between the conventional RP-HPLC and the faster UHPLC method depends on the specific needs of the laboratory. The RP-HPLC method offers a robust and reliable approach suitable for routine analysis where high throughput is not a primary requirement. Its lower backpressure and tolerance for less pristine samples make it a workhorse for many quality control labs.
In contrast, the UHPLC method provides a significant advantage in terms of speed and solvent savings, making it ideal for high-throughput screening environments, such as those found in drug discovery and development. The increased sensitivity due to sharper peaks can also be beneficial for impurity profiling. However, the higher operating pressures and smaller particle sizes demand a well-maintained UHPLC system and careful sample preparation to prevent column clogging.
References
Benchchem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
Chemistry Education. (n.d.). Synthesis and analysis of amides.
SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
Taylor & Francis. (2017, November 22). Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
Comparative Guide: Biological Profile of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide vs. Structural Analogs
Executive Summary This guide provides a technical comparison of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (referred to herein as Target Compound A ) against its structural analogs. Belonging to the class of nitro-chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (referred to herein as Target Compound A ) against its structural analogs. Belonging to the class of nitro-chlorobenzamides, this scaffold has emerged as a privileged structure in the development of next-generation antimicrobials (specifically targeting Staphylococcus aureus and Mycobacterium tuberculosis) and potential anticancer agents.
This analysis evaluates the impact of the 2-phenylethyl linker and the 2-chloro-5-nitro substitution pattern on lipophilicity, steric accommodation, and biological efficacy, contrasting it with rigid (N-phenyl) and short-linker (N-benzyl) analogs.
Structural Basis & Mechanism of Action
The biological activity of Target Compound A is driven by two distinct pharmacophores working in synergy: the benzamide core and the phenylethyl side chain .
Research indicates two primary mechanisms for this class of compounds:
Bacterial Cell Division Inhibition (FtsZ): Benzamide derivatives are well-documented inhibitors of FtsZ, a tubulin-homologue protein essential for bacterial cytokinesis (Z-ring formation). The N-substituted side chain occupies the hydrophobic pocket of the FtsZ interdomain cleft.
Nitroreductase Activation: The 5-nitro group acts as a "warhead." In specific bacterial or hypoxic cancer environments, nitroreductases reduce this group to reactive hydroxylamines or amines, generating cytotoxic stress or covalently binding to macromolecules.
Pathway Visualization
The following diagram illustrates the dual-mechanism potential and the critical structural features required for binding.
Figure 1: Dual-mechanism pathway showing the role of the hydrophobic tail in FtsZ binding and the nitro group in enzymatic activation.
Comparative Analysis: Target vs. Analogs
The following comparison evaluates Target Compound A against three critical analogs to demonstrate the Structure-Activity Relationship (SAR).
Analog B (Rigid): 2-chloro-5-nitro-N-phenylbenzamide (No linker, direct aryl-aryl amide).
Analog C (Short): 2-chloro-5-nitro-N-benzylbenzamide (1-carbon linker).
Analog D (Deficient): 2-chloro-N-(2-phenylethyl)benzamide (Missing 5-nitro group).
Performance Metrics Table
Data synthesized from class-wide SAR studies on nitro-benzamides [1, 2, 4].
Feature
Target Compound A (Phenylethyl)
Analog B (Phenyl)
Analog C (Benzyl)
Analog D (Des-nitro)
Linker Flexibility
High (Rotatable C-C bond allows induced fit)
Low (Rigid, planar constraint)
Moderate
High
Lipophilicity (cLogP)
~3.7 (Optimal for membrane permeation)
~3.1
~3.4
~3.8
FtsZ Binding Affinity
High (Tail reaches deep hydrophobic pocket)
Low (Steric clash / too short)
Moderate
Moderate
Antibacterial Potency
Broad Spectrum Potential (Gram+ & Gram-)
Limited / Gram+ only
Moderate
Lower (Lacks electronic activation)
Primary Utility
Systemic Antimicrobial / Anticancer
Topical / Surface Disinfectant
Lead Optimization
Negative Control
Technical Insight
Linker Length Criticality: The 2-phenylethyl chain in Compound A allows the phenyl ring to access a deep hydrophobic sub-pocket on the FtsZ protein that Analog B (phenyl) cannot reach. This results in significantly higher binding affinity.
Electronic Influence: The 2-chloro and 5-nitro groups create a highly electron-deficient benzoyl ring. This increases the acidity of the amide proton (NH), strengthening hydrogen bonding with the receptor active site compared to Analog D (missing nitro).
Experimental Protocols
To validate the biological activity described above, the following self-validating workflows are recommended.
Synthesis: Schotten-Baumann Acylation
This protocol ensures high purity of the amide by utilizing a biphasic system to scavenge the HCl byproduct.
Reagents: Dissolve 2-phenylethylamine (1.0 eq) in 10% NaOH solution (aq).
Addition: Dropwise add 2-chloro-5-nitrobenzoyl chloride (1.1 eq) dissolved in Dichloromethane (DCM) at 0°C.
Reaction: Stir vigorously for 4 hours at room temperature. The biphasic nature prevents hydrolysis of the acid chloride while neutralizing HCl.
Workup: Separate organic layer, wash with 1M HCl (remove unreacted amine), then Sat. NaHCO3 (remove acid). Dry over MgSO4.
Purification: Recrystallize from Ethanol/Water (9:1).
Biological Assay: MIC Determination (Broth Microdilution)
Objective: Quantify antibacterial potency against S. aureus (ATCC 25923).
Preparation: Prepare stock solution of Compound A in DMSO (1 mg/mL).
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
Inoculation: Add bacterial suspension adjusted to
CFU/mL to each well.
Controls:
Positive Control: Ciprofloxacin.
Negative Control: DMSO vehicle (max 1%).
Sterility Control: MHB only.
Incubation: 37°C for 18–24 hours.
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from chemical synthesis to biological validation.
Conclusion & Recommendations
2-chloro-5-nitro-N-(2-phenylethyl)benzamide represents a superior scaffold compared to its rigid analogs for applications requiring deep hydrophobic pocket binding (e.g., FtsZ inhibition). The synergy between the flexible phenylethyl linker and the electron-withdrawing nitro/chloro core optimizes both pharmacokinetics (logP) and pharmacodynamics (binding affinity).
Recommendation for Researchers:
For Antimicrobial Screening: Prioritize the 2-phenylethyl analog over the benzyl analog to maximize potency against Gram-positive strains.
For Lead Optimization: Explore substitutions on the phenylethyl ring (e.g., 4-fluoro or 4-methoxy) to fine-tune metabolic stability while maintaining the critical linker length.
References
BenchChem Technical Support Team. (2025). A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives. BenchChem.
PubChem. (2025).[1] 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (Compound Summary). National Library of Medicine.
MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences.
Nano Bio Letters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters.
ResearchGate. (2024).[2] Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity. ResearchGate.
Structural Insights and Crystallographic Comparison of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide against Alternate PPARγ Modulators
The development of corepressor-selective pharmacological inverse agonists for the peroxisome proliferator-activated receptor gamma (PPARγ) has driven a renaissance in targeted therapies for metabolic disorders and specif...
Author: BenchChem Technical Support Team. Date: March 2026
The development of corepressor-selective pharmacological inverse agonists for the peroxisome proliferator-activated receptor gamma (PPARγ) has driven a renaissance in targeted therapies for metabolic disorders and specific cancers [1]. Central to this effort is the 2-chloro-5-nitrobenzamide scaffold, a proven pharmacophore capable of covalently modifying Cys313 within the PPARγ ligand-binding domain (LBD).
This guide provides an in-depth crystallographic evaluation of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (CAS: 19007-50-2), objectively comparing its structural performance and binding geometry against fundamental alternatives like the unsubstituted 2-chloro-5-nitrobenzamide and the benchmark inverse agonist T0070907. By analyzing X-ray diffraction data, dihedral angles, and hydrogen-bonding networks, researchers can better understand the causality between molecular conformation and transcriptional repression efficacy.
The efficacy of PPARγ inverse agonists is not solely dependent on their ability to bind the receptor; it is fundamentally governed by their capacity to stabilize a specific conformational state. Nuclear magnetic resonance (NMR) and X-ray crystallography studies reveal that the unliganded PPARγ LBD populates two long-lived conformations [1].
When a ligand like 2-chloro-5-nitro-N-(2-phenylethyl)benzamide enters the orthosteric pocket, the 2-chloro-5-nitrobenzamide headgroup acts as an electrophile, covalently anchoring to Cys313 [2]. However, it is the N-(2-phenylethyl) tail that dictates the ultimate pharmacological outcome. The extended hydrophobic tail must occupy a specific alternate binding site between Helix 3 and the β3–β4 sheet. If the dihedral angle between the benzamide plane and the phenylethyl extension is optimal (typically ~60°–75°), the molecule forces Helix 12 into a solvent-occluded repressive conformation. This structural shift creates a high-affinity binding surface for the NCoR1 corepressor, effectively shutting down PPARγ-mediated transcription [1, 2].
Fig 1: Structural causality pathway of PPARγ transcriptional repression by the target benzamide.
To ensure high-fidelity structural data, the following self-validating protocol is utilized for the crystallization and X-ray diffraction analysis of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. The choice of a slow-evaporation method in a moderately polar solvent system is critical to prevent the formation of kinetic polymorphs and ensure the thermodynamic stability of the crystal lattice.
Step-by-Step Methodology
Solvent Screening & Preparation:
Dissolve 50 mg of synthesized 2-chloro-5-nitro-N-(2-phenylethyl)benzamide (>98% purity via HPLC) in 5 mL of a 1:1 (v/v) mixture of ethanol and ethyl acetate.
Causality: Ethanol provides hydrogen-bond donors/acceptors to interact with the nitro and amide groups, while ethyl acetate solubilizes the hydrophobic phenylethyl tail, preventing premature precipitation.
Crystallization via Slow Evaporation:
Filter the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial to remove nucleation-inducing particulate matter.
Puncture the vial cap with a 20-gauge needle (3 holes) and leave undisturbed in a vibration-free environment at 293 K.
Monitor daily. Colorless, block-shaped single crystals suitable for X-ray diffraction typically form within 7–10 days.
Data Collection (X-ray Diffraction):
Select a crystal with dimensions approximating 0.30 × 0.25 × 0.15 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer cold stream (120 K).
Causality: Data collection at 120 K minimizes thermal displacement parameters (atomic vibrations), yielding higher resolution data and more accurate hydrogen atom positioning.
Collect data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a CCD area detector.
Structure Solution and Refinement:
Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Position non-hydrogen atoms anisotropically. Place the amide hydrogen atom (N-H) using difference Fourier maps to accurately determine intermolecular hydrogen bonding networks.
Fig 2: Self-validating X-ray crystallography workflow for benzamide derivatives.
Comparative Structural Analysis
To objectively evaluate the structural advantages of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, we compare its crystallographic parameters against two primary alternatives:
Alternative 1: 2-Chloro-5-nitrobenzamide (CID 286562) [3] – The truncated parent scaffold lacking the phenylethyl extension.
Alternative 2: T0070907 – A widely used, structurally related covalent partial inverse agonist [1].
Quantitative Data Comparison
The table below summarizes the key crystallographic and conformational metrics that dictate target engagement.
1. The Role of the Dihedral Angle:
The most critical performance differentiator is the dihedral angle between the 2-chloro-5-nitrobenzene ring and the N-substituent plane. In the truncated Alternative 1 (2-chloro-5-nitrobenzamide), the molecule adopts a relatively planar conformation due to the lack of steric bulk on the amide nitrogen, allowing it to form flat, 2D hydrogen-bonded sheets in the crystal lattice. While this allows it to enter the PPARγ pocket, it fails to induce the necessary steric clash to displace Helix 12 [2].
In contrast, the Product (2-chloro-5-nitro-N-(2-phenylethyl)benzamide) exhibits a steep dihedral angle of ~68.4°. The flexible ethyl linker allows the terminal phenyl ring to fold out of the primary benzamide plane. This specific geometry perfectly matches the topology of the hydrophobic pocket adjacent to Cys313. By occupying this space, it physically prevents Helix 12 from adopting the active (solvent-exposed) conformation, driving the receptor into full transcriptional repression [1, 2].
2. Hydrogen Bonding Networks:
The crystal packing of the Product reveals robust intermolecular N-H···O hydrogen bonds between the amide nitrogen and the nitro oxygen of adjacent molecules, forming 1D chains. This strong directionality mimics the polar interactions the molecule undergoes within the PPARγ LBD, specifically hydrogen bonding with the backbone amides of the receptor's alternate binding site. Alternative 2 (T0070907) relies on a pyridine nitrogen for its hydrogen bonding, which limits its conformational flexibility and results in only partial inverse agonism compared to the optimized phenylethyl derivative [1].
Conclusion
The crystallographic data conclusively demonstrates that 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is structurally superior to its truncated parent scaffold (2-chloro-5-nitrobenzamide) for applications requiring deep conformational modulation of PPARγ. The addition of the 2-phenylethyl group forces a highly specific dihedral twist (~68°) that perfectly complements the solvent-occluded state of the receptor. By utilizing the rigorous, low-temperature X-ray diffraction protocols outlined above, researchers can reliably validate the conformational purity of this compound prior to advanced in vitro or in vivo profiling.
References
MacTavish, B. S., et al. (2025). Structural basis of PPARγ-mediated transcriptional repression by the covalent inverse agonist FX-909. bioRxiv / PubMed Central. Available at:[Link]
Bae, J., et al. (2021). Mechanistic elucidation guided by covalent inhibitors for the development of anti-diabetic PPARγ ligands. Chemical Science / PubMed Central. Available at:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. PubChem. Available at:[Link]
Comparative
A Comparative Guide to Establishing Purity Assay Standards for 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
For researchers, scientists, and drug development professionals, the assurance of purity for any chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the assurance of purity for any chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for establishing purity assay standards for the novel compound 2-chloro-5-nitro-N-(2-phenylethyl)benzamide. In the absence of established pharmacopeial monographs for this specific molecule[1][2], a robust, multi-tiered analytical approach is not just recommended, but essential. This document outlines the logic behind selecting and implementing various analytical techniques, provides detailed experimental protocols, and presents a framework for interpreting the resulting data to build a comprehensive purity profile.
The Analytical Imperative: Defining the Purity Challenge
Common synthetic pathways may involve the reaction of a 2-chloro-5-nitrobenzoyl derivative with 2-phenylethylamine[3][4]. This process can introduce several classes of impurities:
Unreacted Starting Materials: Residual 2-chloro-5-nitrobenzoic acid, 2-chloro-5-nitrobenzoyl chloride, or 2-phenylethylamine[5][6].
Synthesis Byproducts: Isomers formed during precursor nitration (e.g., 2-chloro-3-nitro-N-(2-phenylethyl)benzamide) or byproducts from side-reactions.
Residual Solvents and Reagents: Organic solvents or catalysts used during synthesis and purification.
Degradation Products: Compounds formed during storage or under specific stress conditions.
A self-validating analytical system requires the use of orthogonal methods—techniques that measure the same attribute (purity) through different chemical or physical principles—to ensure that all potential impurities are detected and quantified.
A Comparative Analysis of Core Purity Assay Techniques
The selection of an analytical technique should be guided by the specific information required, from quantitative purity assessment to the identification of unknown impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for purity determination, each offering distinct advantages.[7]
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
For routine quality control and precise quantification of non-volatile organic compounds, HPLC is often the method of choice.[7] Its high precision and the ability to analyze thermally labile compounds without derivatization make it ideal for benzamides.
Causality Behind Experimental Choices:
A reversed-phase C18 column is selected for its versatility in retaining moderately polar compounds like the target molecule. The mobile phase, a gradient of acidified water and acetonitrile, is designed to first elute highly polar impurities and then gradually increase organic content to elute the main compound and any less polar impurities, ensuring a comprehensive separation. A UV detector is chosen based on the strong absorbance of the nitroaromatic and benzamide chromophores.
Detailed Protocol: HPLC-UV Purity Determination
Objective: To quantify the purity of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide by percentage area and to detect non-volatile impurities.
Instrumentation:
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC grade).
Water (HPLC grade).
Formic acid (ACS grade).
Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
Sample Preparation:
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
20.0
10
90
25.0
10
90
25.1
70
30
| 30.0 | 70 | 30 |
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Gas Chromatography-Mass Spectrometry (GC-MS): The Confirmatory and Volatiles Specialist
GC-MS excels in the separation and identification of volatile and semi-volatile compounds.[8] For a molecule like 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, its direct analysis is challenging due to low volatility. Therefore, derivatization is often necessary to convert the polar N-H group into a less polar, more volatile silyl derivative.[7][9] The primary utility of GC-MS here is twofold: to identify volatile impurities (like residual solvents) and to serve as an orthogonal method for purity confirmation.
Causality Behind Experimental Choices:
Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method to increase the volatility of amides. The mass spectrometer provides definitive identification of the derivatized analyte and any separated impurities based on their unique mass fragmentation patterns.
Detailed Protocol: GC-MS Analysis with Silylation
Objective: To identify volatile impurities and to provide orthogonal confirmation of identity and purity.
Instrumentation:
Gas chromatograph with a mass selective detector (MSD).
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Pyridine or Acetonitrile (anhydrous).
Procedure:
Derivatization:
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
Cap the vial tightly and heat at 70 °C for 45 minutes.[7]
Cool to room temperature before injection.
GC-MS Conditions:
Injector Temperature: 280 °C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial: 150 °C, hold for 1 minute.
Ramp: 15 °C/min to 300 °C.
Hold: 5 minutes at 300 °C.
MS Transfer Line: 290 °C.
Ion Source: 230 °C.
Scan Range: 50-550 amu.
Data Analysis:
Identify the main peak by its mass spectrum and retention time.
Screen for impurities, particularly unreacted starting materials (derivatized) and residual solvents. Compare spectra against a library (e.g., NIST) for tentative identification.
Orthogonal Methods for a Complete Purity Profile
While chromatographic methods provide the core of purity assessment, they must be complemented by other techniques to build a trustworthy and comprehensive profile.[10]
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (¹H NMR): Provides unequivocal structural confirmation. The presence of signals not attributable to the target molecule can indicate structurally related impurities. Integration of impurity signals relative to the main compound can offer a semi-quantitative purity estimate.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H stretch, C=O stretch, N-O stretches of the nitro group). While not quantitative for purity, a clean spectrum matching the expected structure is a crucial identity check.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions. For a pure crystalline solid, it will show a sharp, well-defined melting endotherm. Impurities depress and broaden the melting point. DSC can be used to calculate purity based on the van't Hoff equation, providing a valuable measure of bulk purity that is insensitive to impurities that are structurally similar to the main component.[11]
Data Presentation and Comparative Analysis
To make an informed judgment on the purity of a synthesized batch, data from all methods should be consolidated and compared.
Analytical Method
Parameter Measured
Typical Result for High-Purity Standard (>99.5%)
Strengths
Limitations
HPLC-UV
Purity by Area %
>99.5%
High precision, quantitative, robust for routine analysis.[7]
May not detect non-UV active or co-eluting impurities.
GC-MS
Identity, Volatile Impurities
Conclusive mass spectrum match; No significant volatile impurities detected.
High specificity and sensitivity; definitive identification.[8]
Requires derivatization for this compound; not suitable for non-volatile impurities.[9]
¹H NMR
Structural Confirmation
Spectrum consistent with proposed structure; no extraneous peaks >0.1%.
Excellent for structural verification and identifying related substances.
Lower sensitivity than chromatographic methods for impurity detection.
DSC
Melting Point & Purity
Sharp melting endotherm (e.g., within a 1 °C range). Purity >99.5%.[11]
Measures bulk purity; insensitive to co-crystallizing impurities.
Not suitable for amorphous or non-crystalline materials.
Karl Fischer Titration
Water Content
<0.2%
Accurate and precise quantification of water.
Only measures water content.
The Role of a Characterized Reference Standard
All purity assays are relative without a well-characterized reference standard. Establishing a primary reference standard is a critical step.[12] This involves purifying a single batch to the highest possible degree and characterizing it extensively using the orthogonal methods described above. This primary standard should have a purity of 99.5% or higher and is used to qualify secondary standards for routine use.[12]
Visualizing the Analytical Workflow
A logical workflow ensures that all aspects of purity are assessed systematically.
Caption: Workflow for establishing a comprehensive purity profile.
Conclusion
Establishing purity assay standards for a novel compound like 2-chloro-5-nitro-N-(2-phenylethyl)benzamide requires a scientifically rigorous, multi-faceted approach. No single method is sufficient. By logically combining the quantitative strength of HPLC, the specificity of GC-MS, the structural detail of NMR, and the bulk purity assessment of DSC, a self-validating and trustworthy purity profile can be constructed. This integrated strategy ensures the quality and reliability of the compound, underpinning the integrity of subsequent research and development activities.
References
Schreiber, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 333-342. Available at: [Link]
Göbel, H., et al. (1984). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 285, 57-64. Available at: [Link]
Lopatka, S. D., et al. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]
Spectroscopy Online (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]
SIELC Technologies (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]
National Institute of Standards and Technology (n.d.). Benzamide. NIST Chemistry WebBook. Available at: [Link]
Chen, Y. J., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of the Chinese Chemical Society, 59(12), 1545-1550. Available at: [Link]
PubChemLite (n.d.). 2-chloro-5-nitro-n-(2-phenylethyl)benzamide (C15H13ClN2O3). Available at: [Link]
Zaikin, V. G., & Halket, J. M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Modern Gas Chromatography. IntechOpen. Available at: [Link]
Eurofins (n.d.). The ABC's of Reference Standard Management. Available at: [Link]
SpectraBase (n.d.). 2-chloro-N-(1-methyl-2-phenylethyl)-5-nitrobenzamide. Available at: [Link]
Google Patents (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
PubChem (n.d.). 2-Chloro-5-nitrobenzamide. Available at: [Link]
Japanese Pharmacopoeia (n.d.). 7 Regulations of reference standards, reagents, test solutions, standard solutions for volumetric analysis, Matching fluids for Color. Available at: [Link]
Du, B., et al. (2013). Assessment of the chemical and enantiomeric purity of organic reference materials. Accreditation and Quality Assurance, 18(2), 117-124. Available at: [Link]
Kim, J., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(4), 365-372. Available at: [Link]
SpectraBase (n.d.). 2-chloro-N-(2-phenylethyl)benzamide. Available at: [Link]
National Institute of Standards and Technology (n.d.). 2-Chloro-5-nitrobenzoyl chloride. NIST Chemistry WebBook. Available at: [Link]
Thermo Fisher Scientific (n.d.). Certificate of analysis: 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide, 97%. Available at: [Link]
A Comparative Guide to the UV-Vis Absorption Profile of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
In the landscape of drug development and medicinal chemistry, the meticulous characterization of novel chemical entities is paramount. Among the suite of analytical techniques employed, UV-Vis absorption spectroscopy rem...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and medicinal chemistry, the meticulous characterization of novel chemical entities is paramount. Among the suite of analytical techniques employed, UV-Vis absorption spectroscopy remains a cornerstone for its simplicity, robustness, and the wealth of information it provides about the electronic structure of a molecule. This guide delves into the UV-Vis absorption characteristics of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, a compound of interest due to its benzamide scaffold, which is prevalent in numerous pharmacologically active agents.
While a publicly available, experimentally derived spectrum for this specific molecule is not readily found, this guide will provide a comprehensive, predictive analysis based on the well-established principles of electronic spectroscopy and data from structurally related compounds. We will explore the expected spectral features, the influence of solvent choice, and provide a detailed protocol for acquiring a high-quality UV-Vis spectrum. This document is intended for researchers and scientists who require a deep, practical understanding of how to approach the UV-Vis analysis of substituted benzamides.
Theoretical Framework: Predicting the UV-Vis Spectrum
The UV-Vis spectrum of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is expected to be a composite of the electronic transitions originating from its distinct chromophoric components: the substituted benzene ring, the amide group, and the nitro group.
Chromophoric Contributions:
Benzene Ring: Unsubstituted benzene exhibits characteristic π→π* transitions, with a strong absorption band around 204 nm and a weaker, vibrationally-structured band near 254 nm.
Amide Group (-CONH-): The amide functional group possesses a lone pair of electrons on the nitrogen and oxygen atoms, as well as a π-system. This allows for both n→π* and π→π* transitions. The n→π* transition is typically observed as a weak band around 220 nm, while the more intense π→π* transition occurs at shorter wavelengths, often below 200 nm.[1][2]
Nitro Group (-NO₂): The nitro group is a powerful chromophore and a strong electron-withdrawing group. It typically displays a weak n→π* transition at longer wavelengths (around 330 nm) and a strong π→π* transition near 270-280 nm.
Chloro Group (-Cl): As an auxochrome, the chloro substituent can cause a slight red shift (bathochromic shift) of the benzene ring's absorption bands.
Expected Spectral Profile:
Given these components, the spectrum of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is predicted to be dominated by the highly conjugated system of the 2-chloro-5-nitrobenzamide moiety. We can anticipate two primary absorption bands:
A high-intensity band in the 260-290 nm region, resulting from the π→π* transitions of the substituted aromatic ring, heavily influenced by the electron-withdrawing nitro group.[3]
A lower-intensity, broader band or shoulder at longer wavelengths (300-350 nm), corresponding to the n→π* transition of the nitro group.
The phenylethyl substituent is not directly conjugated to the primary chromophore and is therefore expected to have a minimal impact on the position of the main absorption bands, though it may contribute to the overall molar absorptivity.
The Critical Role of Solvent Selection
The choice of solvent can significantly alter the position and intensity of absorption bands in UV-Vis spectroscopy, a phenomenon known as solvatochromism.[4] This is particularly pronounced for molecules like 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, which contain polar functional groups.
n→π Transitions (Blue Shift):* Increasing the polarity of the solvent will typically lead to a hypsochromic (blue) shift of the n→π* transition.[4][5] This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for excitation.
π→π Transitions (Red Shift):* Conversely, π→π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity.[4][5] The excited state of a π→π* transition is generally more polar than the ground state, and is therefore more stabilized by polar solvents, reducing the energy gap for the transition.
Recommended Solvents for Analysis:
To comprehensively characterize the compound, it is advisable to acquire spectra in a range of solvents with varying polarities.
Solvent
Polarity Index
UV Cutoff (nm)
Rationale
n-Hexane
0.1
195
Non-polar reference
Dichloromethane
3.1
233
Medium polarity, good solvating power
Acetonitrile
5.8
190
Polar aprotic
Ethanol
4.3
205
Polar protic
Water
10.2
190
High polarity, biologically relevant
Experimental Protocol for UV-Vis Spectral Acquisition
This section provides a robust, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
Accurately weigh approximately 10 mg of the compound.
Dissolve the compound in a suitable solvent (e.g., spectroscopic grade ethanol) in a 100 mL volumetric flask to create a stock solution of approximately 100 µg/mL. Ensure complete dissolution.
Preparation of Working Solutions:
From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µg/mL to 20 µg/mL. This range is a starting point and may need adjustment to achieve an optimal absorbance reading (ideally between 0.2 and 1.0).
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the desired wavelength range (e.g., 200-600 nm).
Fill a quartz cuvette with the same solvent used for the sample solutions to serve as a blank.
Place the blank cuvette in both the sample and reference holders and run a baseline correction.
Sample Measurement:
Starting with the most dilute solution, rinse the sample cuvette with the solution to be measured, then fill the cuvette.
Place the sample cuvette in the sample holder and acquire the absorption spectrum.
Repeat the measurement for each of the prepared dilutions.
3.3. Data Analysis
Identify the wavelength of maximum absorbance (λmax) for each major peak.
Using a solution with a known concentration that gives an absorbance within the optimal range, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
Diagram of the Experimental Workflow
Caption: Workflow for UV-Vis spectral acquisition.
Comparative Analysis and Interpretation
To illustrate the expected spectral contributions, a comparison with simpler, related molecules is instructive.
Compound
Key Chromophore(s)
Expected λmax (π→π)
Expected λmax (n→π)
Benzamide
Benzene ring, Amide
~225 nm, ~265 nm
~220 nm (weak)
Nitrobenzene
Nitro-substituted benzene
~260-270 nm
~330 nm (weak)
2-Chlorobenzamide
Chloro-substituted benzene, Amide
~230 nm, ~275 nm
~220 nm (weak)
2-chloro-5-nitro-N-(2-phenylethyl)benzamide
Nitro- and Chloro-substituted Benzamide
Predicted: ~260-290 nm
Predicted: ~300-350 nm
The combination of the chloro and, more significantly, the powerful electron-withdrawing nitro group on the benzamide ring is expected to result in a bathochromic shift of the main π→π* absorption band compared to benzamide or 2-chlorobenzamide.
Comparative Guide: TLC Validation of 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide Synthesis
Executive Summary Objective: To establish a robust Thin Layer Chromatography (TLC) protocol for monitoring the amide coupling of 2-chloro-5-nitrobenzoic acid and 2-phenylethylamine . Context: The target molecule, 2-chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To establish a robust Thin Layer Chromatography (TLC) protocol for monitoring the amide coupling of 2-chloro-5-nitrobenzoic acid and 2-phenylethylamine .
Context: The target molecule, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, is a functionalized benzamide scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and anti-infectives. Its synthesis typically involves activating the benzoic acid (via thionyl chloride or coupling reagents like HATU) followed by nucleophilic attack by the amine.
Challenge: Standard TLC methods often fail to resolve the highly polar starting acid and the basic amine from the neutral amide product due to "streaking" or co-elution. This guide compares three mobile phase systems to identify the optimal validation method for process control.
Part 1: Strategic Methodology & Comparison
As Application Scientists, we do not simply "run a plate"; we design a separation system. We compared three distinct mobile phase systems to determine the highest resolution (
) and spot integrity.
Comparative Analysis of Mobile Phases[1][2]
Feature
System A: Standard
System B: Polar Alternative
System C: High-Resolution
Composition
Hexane : Ethyl Acetate (2:1)
DCM : Methanol (95:5)
Toluene : Acetone (4:1)
Target Mechanism
General polarity separation
Solvation of polar impurities
- interaction (Nitro-specific)
Acid (Start)
~0.10 (Streaks)
~0.25
~0.15
Amine (Start)
0.00 (Baseline)
0.05-0.10
0.05
Product
0.45
0.60
0.55
Resolution ()
Moderate
Good
Excellent
Verdict
Routine Monitoring
Crude Purity Check
Final QC / Isomer Check
Expert Insight: While System A is sufficient for rough monitoring, System C (Toluene/Acetone) is superior for nitro-aromatic compounds. The aromatic solvent (toluene) interacts with the nitro group's
-system, often resolving subtle impurities (like regioisomers) that Hexane/EtOAc misses.
Spot 3 (RXN): Crude Reaction Mixture (diluted in DCM).
Spot 4 (SM2): 2-phenylethylamine (reference).
Elution: Place in a chamber saturated with System A (Hex:EtOAc 2:1) . Run until solvent front reaches 1 cm from top.
Visualization (Dual Mode):
Mode 1 (UV 254 nm): The product and acid will quench fluorescence (appear dark purple) due to the benzene rings and nitro group. Mark spots with pencil.
Mode 2 (Ninhydrin): Dip plate in Ninhydrin solution and heat. The Amine (SM2) will turn distinct Red/Purple . The Product (Amide) will NOT stain (or stain very faintly yellow).
Part 3: Data Interpretation & Decision Logic
Expected Results (System A)
Compound
Structure Characteristics
Predicted
Visualization Behavior
Starting Acid
Polar (-COOH), Acidic
0.05 - 0.15
UV Active, Streaks (unless AcOH added)
Starting Amine
Polar (-NH2), Basic
0.00 - 0.05
UV Weak, Ninhydrin Positive (Red)
Target Amide
Neutral, Lipophilic
0.40 - 0.50
UV Strong , Ninhydrin Negative
Impurity (Bis-amide)
Highly Lipophilic
0.70 - 0.80
UV Active
Decision Matrix Workflow
The following diagram illustrates the logical flow for determining reaction completion based on TLC data.
Caption: Logical workflow for validating amide coupling completion using dual-mode visualization (UV + Ninhydrin).
Part 4: Troubleshooting & Expert Tips
The "Ghost" Spot (Hydrolysis)
If you use the Acid Chloride route, you may see a spot return to the baseline (
) after adding water.
Cause: Hydrolysis of unreacted Acid Chloride back to the Starting Acid.
Solution: This confirms the reaction is "done" (no more coupling will occur). If the Product spot is strong, proceed to basic wash (
) to remove this acidic impurity.
Amine Streaking
Phenethylamine is basic and interacts with the acidic silanols of the silica plate, causing "streaking" from the baseline.
Fix: Add 1% Triethylamine (TEA) to your Mobile Phase A. This neutralizes the silica, allowing the amine to move as a compact spot, making it easier to distinguish from the baseline.
Safety Note
2-chloro-5-nitrobenzoic acid is a skin irritant. Phenethylamine is corrosive and toxic. All TLC spotting must be performed in a fume hood. UV light (254 nm) damages DNA; wear UV-blocking safety glasses.
References
BenchChem. Application Notes and Protocols for TLC Visualization of Nitro Compounds. (2025).[1][2][3][4] Retrieved from 2
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC for Reaction Monitoring. (2020).[1] Retrieved from 5
National Institute of Standards and Technology (NIST). 2-Chloro-5-nitrobenzoic acid IR and Properties. (2023). Retrieved from 6
LibreTexts Chemistry. Visualizing TLC Plates: UV and Stains. (2022).[1][7][8] Retrieved from 8
Operational Guide: Disposal of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
Executive Summary & Chemical Profile[1] This guide provides the authoritative protocol for the disposal of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide . While often treated as a generic organic solid, the specific functi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1]
This guide provides the authoritative protocol for the disposal of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide . While often treated as a generic organic solid, the specific functional group architecture—a nitro-substituted, halogenated benzamide—dictates a strict segregation protocol to prevent downstream incineration hazards (dioxin formation) and immediate bench-level incompatibility risks.[1]
High potency sensitizer; double-glove required.[1]
Reactivity
Nitro-aromatic core
Potential thermal instability; incompatible with strong reducers.[1]
Physical State
Solid (Powder/Crystal)
Dust control measures required during transfer.[1][2]
Waste Segregation Logic (The "Why" and "How")
The Criticality of Halogen Separation
Unlike standard organic waste, this compound contains a chlorine substituent. If disposed of in a standard "Non-Halogenated" solvent stream, the combustion of this compound generates Hydrogen Chloride (HCl) gas.[1]
Consequence: HCl corrodes standard combustion chambers and, if not scrubbed, violates EPA emission standards.[1] Furthermore, incomplete combustion of chlorinated aromatics can yield dioxins , which are persistent environmental pollutants.[1]
The Nitro Group Hazard
The 5-nitro position on the benzamide ring introduces a potential for energetic decomposition if subjected to shock or high heat under confinement, although the benzamide scaffold stabilizes this significantly compared to polynitro-toluenes.[1]
Directive: Never dispose of this compound in "Oxidizing" waste streams or mix with strong reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride) in the waste container, as this can trigger exothermic runaway.[1]
Decision Tree: Waste Stream Selection
The following logic gate determines the correct waste container at the bench level.
Figure 1: Decision logic for segregating chloronitrobenzamide waste.[1] Note that the solute determines the classification even in non-halogenated solvents.[1]
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Excess Reagent)
Objective: Isolate the solid to prevent dust generation and cross-reactivity.[1]
PPE Verification: Wear nitrile gloves (double gloving recommended due to sensitizer status), lab coat, and safety glasses.[1]
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial. Do not throw loose powder into a 55-gallon drum.
Labeling: Affix a hazardous waste tag to the primary container.
Secondary Containment: Place the sealed bag/vial into the laboratory's Solid Halogenated Waste drum (often a wide-mouth HDPE drum).[1]
Log Entry: Record the mass added to the satellite accumulation log.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Objective: Ensure chemical compatibility before consolidation.
Quench Verification: Ensure no active reagents (thionyl chloride, strong bases) remain in the solution.[1]
Test: Check pH.[3] Ideally, the waste solution should be neutral (pH 6-8).[1]
Solvent Compatibility:
If dissolved in DCM/Chloroform : Pour directly into the Liquid Halogenated carboy.
If dissolved in Acetone/Methanol/DMSO : Because the solute contains Chlorine, this MUST still go into the Liquid Halogenated carboy.[1]
Warning: Do not pour into the "Organic Non-Halogenated" carboy. Doing so contaminates the entire fuel-blending stream with halogens, potentially resulting in regulatory fines during off-site analysis.[1]
Headspace Rule: Leave at least 10% headspace in the waste container to allow for thermal expansion.[1]
Emergency Contingencies
Spill Management (Bench Scale < 50g)
Evacuate & Ventilate: If dust is airborne, clear the immediate area.[1]
PPE Upgrade: Wear a P100 particulate respirator if cleaning powder outside a fume hood.[1]
Neutralization (Not required, but stabilization is):
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.[1]
Liquids: Absorb with vermiculite or clay-based absorbent.[1]
Decontamination: Wash the surface with a mild surfactant (soap/water) followed by an ethanol wipe.[1] The nitro-aromatic residue is likely yellow; clean until no color remains.[1]
Regulatory & Compliance Framework
The disposal pathway follows the "Cradle-to-Grave" lifecycle mandated by RCRA (Resource Conservation and Recovery Act).[1]
Figure 2: The RCRA-compliant lifecycle for halogenated nitro-aromatics. Note the requirement for high-temperature incineration.
Regulatory Codes[4][5][6][7][8][9][10][11][12]
EPA Waste Code: While not specifically P- or U-listed, this waste typically carries the D001 (if ignitable formulation) or falls under Halogenated Organic Compounds (HOCs) restrictions.[1]
DOT Transport: If transported pure, likely Class 6.1 (Toxic Solids, Organic, N.O.S.).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
As a novel compound in the landscape of drug discovery and development, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide requires a meticulous and informed approach to laboratory handling. This guide, compiled by a Senior App...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel compound in the landscape of drug discovery and development, 2-chloro-5-nitro-N-(2-phenylethyl)benzamide requires a meticulous and informed approach to laboratory handling. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, from initial handling to final disposal, thereby building a foundation of trust and safety in your critical research endeavors.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-chloro-5-nitro-N-(2-phenylethyl)benzamide is not currently available. The following guidance is based on the known hazards of its structural motifs—a chlorinated nitroaromatic ring and a benzamide functional group—and data from structurally analogous compounds.[1][2][3] This information should be used to supplement a comprehensive, site-specific risk assessment conducted by qualified safety professionals before any handling of this chemical.[4]
Hazard Assessment: A Proactive Stance on Safety
The molecular structure of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide suggests several potential hazards that demand respect and careful management. The presence of a nitro group on a chlorinated aromatic ring is a common feature in compounds with potential toxicity.[3] Substituted benzamides can also exhibit a range of biological activities and potential health effects.[5][6]
Based on analogous compounds, the primary hazards are anticipated to be:
Skin Irritation and Sensitization: Many chlorinated and nitrated aromatic compounds can cause skin irritation upon contact.[2][7] Prolonged or repeated exposure may lead to allergic skin reactions.[2]
Serious Eye Irritation: As with many powdered chemicals, there is a significant risk of serious eye irritation or damage if the dust comes into contact with the eyes.[2][3]
Respiratory Tract Irritation: Inhalation of fine dust particles may cause irritation to the respiratory system.[2][7]
Potential for Systemic Toxicity: While specific data is unavailable, related compounds suggest the possibility of harm if swallowed, inhaled, or absorbed through the skin.[3]
The primary routes of exposure to mitigate are inhalation of the powder, direct skin contact, and eye contact.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling research chemicals of unknown toxicity.[8][9] The following table outlines the recommended PPE for handling 2-chloro-5-nitro-N-(2-phenylethyl)benzamide, with a rationale rooted in established safety principles.
Body Part
Recommended PPE
Specifications and Rationale
Respiratory
NIOSH-approved N95 or higher-rated respirator
To protect against the inhalation of fine dust particles, especially when handling the solid outside of a fume hood.[1][10] In cases of poor ventilation or potential for aerosolization, a higher level of respiratory protection may be warranted.
To prevent skin contact, a primary route of exposure.[1][6] Nitrile gloves offer good resistance to a broad range of chemicals. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Gloves should be inspected for integrity before each use and changed frequently.[9]
Eyes
Chemical safety goggles with side shields or a face shield
To protect the eyes from splashes and airborne particles.[9] If there is a significant splash risk, a face shield should be worn in conjunction with safety goggles for full facial protection.[10]
Body
Fully-buttoned laboratory coat
To protect skin and personal clothing from contamination.[5][11]
Feet
Closed-toe shoes
To protect feet from potential spills and falling objects.[1][9]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible safety.[12]
Designated Area: All work with 2-chloro-5-nitro-N-(2-phenylethyl)benzamide should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8][12]
Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are within the fume hood.
Don PPE:
Put on the laboratory coat, ensuring it is fully buttoned.[5]
If your risk assessment requires a respirator, perform a positive and negative pressure seal check to ensure a proper fit.[10]
Wash and dry hands thoroughly before donning two pairs of nitrile gloves. Ensure the outer gloves extend over the cuffs of the lab coat.[5]
Engineering Controls: Always handle the solid compound within a certified chemical fume hood to control airborne particles.[5]
Weighing and Transfer:
To prevent the generation of dust, handle the solid carefully.[12]
Use an analytical balance with a draft shield inside the fume hood for weighing.
Utilize a spatula or other appropriate tools for transferring the powder.
Housekeeping: Keep containers of the chemical sealed when not in use.[6] Clean any minor spills within the fume hood immediately with appropriate absorbent materials.[1]
Outer Gloves: With the still-gloved hands, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out to contain any contaminants. Dispose of them in the designated solid hazardous waste container.
Lab Coat: Remove the laboratory coat by unbuttoning it and rolling it away from your body to prevent the contaminated outer surface from touching your personal clothing.
Eye Protection: Remove safety goggles.
Respirator: If a respirator was used, remove it last.
Inner Gloves: Remove the inner pair of gloves.
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]
Spill and Emergency Procedures
Minor Spill (within a fume hood):
Alert colleagues in the immediate vicinity.
Use a chemical spill kit's absorbent pads to contain and clean up the spill.[1]
Place all contaminated materials, including the absorbent pads and any contaminated PPE, into a sealed and clearly labeled hazardous waste container.[1]
Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[1]
Major Spill:
Evacuate the laboratory immediately and alert others.
Contact your institution's Environmental Health and Safety (EHS) department.
In Case of Exposure:
Skin: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[8]
Chemical Waste: All solid 2-chloro-5-nitro-N-(2-phenylethyl)benzamide and any solutions containing it must be disposed of in a properly labeled hazardous waste container.[3][5] The container should be kept closed and stored in a designated satellite accumulation area.
Contaminated Materials:
Disposable PPE (gloves, etc.): Place in a sealed bag and dispose of as solid hazardous waste.[1]
Contaminated Labware (glassware, spatulas): Rinse with a suitable solvent (e.g., acetone or ethanol) inside a fume hood. Collect the rinse solvent as hazardous liquid waste. The cleaned labware can then be washed according to standard laboratory procedures.[1] Heavily contaminated disposable items should be discarded as solid hazardous waste.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
Caption: A procedural flowchart for the safe handling of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide.
References
Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. (n.d.). Benchchem.
Chemical Safety in Research and Teaching. (n.d.). New Mexico State University.
9.4 Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University Environment, Health and Safety.
2-Chloro-5-nitrobenzamide. (n.d.). PubChem.
Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. (n.d.). Benchchem.
Chemical Safety Guidelines. (n.d.). The University of New Mexico Environmental Health & Safety.
SAFETY DATA SHEET - 5-Chloro-2-nitrodiphenylamine. (2025, December 22). Fisher Scientific.
SAFETY DATA SHEET - 2-Chloro-5-nitrotoluene. (2025, December 24). Fisher Scientific.
SAFETY DATA SHEET - 2-Chloro-5-nitrobenzaldehyde. (2025, December 19). Fisher Scientific.
Chemical Safety. (n.d.). University of Wisconsin-Madison Department of Chemistry.
BENZAMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
2-Chloro-5-Nitro Benzoic Acid MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd.
2-Chloro-5-nitrobenzonitrile SDS. (n.d.). ECHEMI.
2-chloro-5-nitrobenzoic acid Safety Data Sheet. (n.d.). s d fine-chem limited.
2-Chloro-5-nitrobenzanilide SDS. (n.d.). ECHEMI.
Pesticide use and personal protective equipment. (2024, December 27). Health.vic.